tri-tert-butylphosphine oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ditert-butylphosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUKJFHNQLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448616 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-70-2 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tri-tert-butylphosphine Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tri-tert-butylphosphine (B79228) oxide, a bulky phosphine (B1218219) oxide of significant interest in organic synthesis and materials science. The document details two primary synthetic routes to the precursor, tri-tert-butylphosphine, and a subsequent controlled oxidation to yield the desired product. Experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthetic pathways.
Synthesis of Tri-tert-butylphosphine
Tri-tert-butylphosphine is a sterically demanding and electron-rich ligand, but its pyrophoric nature necessitates careful handling in an inert atmosphere. Two effective methods for its synthesis are the Grignard reaction and a route utilizing calcium phosphide (B1233454).
Grignard Reaction Method
This classic organometallic approach involves the reaction of a tert-butyl Grignard reagent with a phosphorus halide. To drive the reaction to the trisubstituted product and overcome steric hindrance, the use of a copper catalyst is often employed.
A detailed procedure involves the slow addition of a tert-butylmagnesium chloride solution to a mixture of di-tert-butylphosphinous chloride and a catalytic amount of copper(I) chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The reaction mixture is typically stirred at room temperature for several hours. Post-reaction, an aqueous workup with a dilute acid solution is performed to remove magnesium salts. The organic layer is then separated, dried, and the solvent removed under reduced pressure. The crude tri-tert-butylphosphine can be purified by vacuum distillation.[1]
Calcium Phosphide Method
An alternative route that avoids the use of highly reactive Grignard reagents involves the reaction of calcium phosphide with tert-butyl bromide in the presence of a nickel catalyst. This method is considered milder and can provide high yields.[2]
In a dry reactor under an argon atmosphere, tetrahydrofuran (THF) is added, followed by calcium phosphide, tert-butyl bromide, and a nickel catalyst such as nickel(II) acetylacetonate (B107027). The reaction mixture is heated to 60-80°C for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, and the tri-tert-butylphosphine is isolated by vacuum distillation.[2]
Synthesis of Tri-tert-butylphosphine Oxide
The direct oxidation of the synthesized tri-tert-butylphosphine yields this compound. Due to the high reactivity of the phosphine with atmospheric oxygen, a controlled oxidation is necessary for a clean and high-yielding conversion.
Controlled Oxidation Protocol:
A solution of tri-tert-butylphosphine in a suitable organic solvent, such as dichloromethane (B109758), is treated dropwise with a controlled amount of an oxidizing agent. A 35% aqueous solution of hydrogen peroxide is a common and effective choice. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and n-hexane, or by column chromatography on silica (B1680970) gel.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of tri-tert-butylphosphine and its subsequent oxidation to this compound.
Table 1: Synthesis of Tri-tert-butylphosphine
| Parameter | Grignard Method | Calcium Phosphide Method |
| Phosphorus Source | Di-tert-butylphosphinous chloride | Calcium Phosphide |
| tert-Butyl Source | tert-Butylmagnesium chloride | tert-Butyl bromide |
| Catalyst | Copper(I) chloride (catalytic) | Nickel(II) acetylacetonate (catalytic) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | 60-80°C |
| Typical Yield | ~91%[1] | Up to 95%[2] |
Table 2: Synthesis of this compound
| Parameter | Controlled Oxidation with H₂O₂ |
| Starting Material | Tri-tert-butylphosphine |
| Oxidizing Agent | 35% Hydrogen Peroxide |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Purification Method | Recrystallization or Column Chromatography |
| Typical Yield | High (quantitative conversion is expected) |
Table 3: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Solvent |
| ¹H NMR | ~1.25 | Doublet, ³J(P,H) ≈ 13 Hz | CDCl₃ |
| ¹³C NMR | C: ~30.8, C-P: ~37.5 | Doublet, ¹J(P,C) ≈ 55 Hz (for C-P) | CDCl₃ |
| ³¹P NMR | ~50-60 | Singlet | CDCl₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Process Visualization
The logical progression of the synthesis is visualized in the following workflow diagrams.
Caption: Overall synthetic workflow for this compound.
Caption: Experimental workflow for the Grignard synthesis route.
Caption: Experimental workflow for the oxidation process.
References
An In-depth Technical Guide to the Physical Properties of Tri-tert-butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tri-tert-butylphosphine (B79228) oxide. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Core Physical Properties
Tri-tert-butylphosphine oxide is a bulky organophosphorus compound with the chemical formula C₁₂H₂₇OP. Its sterically hindered tert-butyl groups significantly influence its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 6866-70-2 | [1] |
| Molecular Formula | C₁₂H₂₇OP | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| Appearance | Colorless crystalline solid | Inferred from synthesis |
| Melting Point | 162-164 °C |
Spectroscopic and Structural Data
Detailed spectroscopic and structural characterization of this compound has been reported, providing valuable insights into its molecular geometry and electronic environment. A key study by Cotton et al. in Inorganic Chemistry describes its properties through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |
| ¹H NMR | Data not available in search results | [2] | |||
| ¹³C NMR | Data not available in search results | [2] | |||
| ³¹P NMR | Data not available in search results | [2] |
Note: The referenced publication by Cotton et al. contains detailed NMR data which is not fully accessible through the conducted searches.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the P=O stretching vibration.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| P=O stretch | Data not available in search results | Strong | [2] |
Note: The precise wavenumber for the P=O stretch is detailed in the referenced work by Cotton et al.[2]
Crystal Structure
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. This analysis provides precise bond lengths and angles, confirming the tetrahedral geometry around the phosphorus atom and the spatial arrangement of the bulky tert-butyl groups. The steric hindrance afforded by these groups is a defining feature of the molecule's reactivity and coordination chemistry.[2][3]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its precursor, tri-tert-butylphosphine.
Reaction: 2 P(C(CH₃)₃)₃ + O₂ → 2 O=P(C(CH₃)₃)₃
Procedure:
-
Dissolution: Dissolve tri-tert-butylphosphine in an appropriate organic solvent (e.g., toluene, hexane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Tri-tert-butylphosphine is pyrophoric and must be handled with care.[4]
-
Oxidation: Slowly bubble dry air or oxygen through the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary. Alternatively, a milder oxidizing agent such as hydrogen peroxide can be used.[5]
-
Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for the starting phosphine (B1218219) and the appearance of a new signal for the phosphine oxide.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hot hexane (B92381) or heptane).[6]
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid is using a capillary melting point apparatus.[7]
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Solubility
The qualitative solubility of this compound in various solvents can be determined through a systematic procedure.[8][9]
Procedure:
-
Sample Preparation: To a series of small test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane) at room temperature.
-
Observation: Agitate the tubes and observe if the solid dissolves completely. Record the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Heating: For solvents in which the compound is insoluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Complexes of lanthanide nitrates with tri tert butylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 6. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 7. Tributylphosphine oxide | Butyphos | C12H27OP - Ereztech [ereztech.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
tri-tert-butylphosphine oxide molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for tri-tert-butylphosphine (B79228) oxide, a trivalent organophosphorus compound. The information is presented to support research and development activities where this molecule is of interest.
Chemical Identity and Properties
Tri-tert-butylphosphine oxide is a stable, solid organophosphine oxide. Its key quantitative properties are derived from its chemical structure.
Data Presentation
The fundamental molecular data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇OP | [1][2] |
| Molecular Weight | 218.32 g/mol | [1][2][3] |
| CAS Number | 6866-70-2 | [1][2] |
Molecular Composition
The molecular formula (C₁₂H₂₇OP) indicates the elemental composition of a single molecule, which is foundational to its molecular weight and chemical behavior.
Logical Relationship: Molecular Composition
The following diagram illustrates the relationship between the constituent elements that form this compound.
Caption: Elemental composition of this compound.
Methodological Considerations
Experimental Protocols
The molecular weight and formula of a pure chemical compound like this compound are fundamental constants derived from its atomic composition and the standard atomic weights of its constituent elements as established by IUPAC. These values are calculated and are not determined through recurring experimental protocols. Verification of purity and structure can be performed using techniques such as:
-
Mass Spectrometry (MS): To confirm the mass-to-charge ratio, which corresponds to the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the arrangement of atoms.
-
Elemental Analysis: To experimentally determine the percentage composition of elements and verify the empirical formula.
These methods are used for structural confirmation rather than for the de novo determination of the molecular weight and formula, which are known constants.
Signaling Pathways
The concept of signaling pathways is specific to biological and pharmacological contexts, describing cascades of molecular interactions that elicit a cellular response. As a single chemical entity, this compound does not possess an intrinsic signaling pathway. Its role would be as a potential modulator (e.g., inhibitor, activator) of a biological pathway, a subject for specific experimental investigation.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectra of Tri-tert-butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of tri-tert-butylphosphine (B79228) oxide. Due to the compound's relevance in various chemical research areas, including as a ligand in organometallic chemistry, understanding its spectral characteristics is crucial for identification, purity assessment, and structural elucidation.
Introduction to Tri-tert-butylphosphine Oxide
This compound, a sterically hindered organophosphorus compound, presents a unique spectroscopic signature. Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky tert-butyl groups, dictates the chemical environment of its constituent protons and carbons, which is reflected in its ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the high degree of symmetry in this compound, with all three tert-butyl groups being chemically equivalent, a simple NMR spectrum is anticipated.
¹H NMR Spectrum: A single signal is expected for the 27 equivalent protons of the three tert-butyl groups. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus.
¹³C NMR Spectrum: Two distinct signals are predicted. One signal will correspond to the nine equivalent methyl carbons, and the other to the three equivalent quaternary carbons of the tert-butyl groups. Both signals are expected to show coupling to the phosphorus-31 nucleus, appearing as doublets.
Tabulated ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (³JP-H) (Hz) | Assignment |
| ~1.3 | Doublet | ~14 | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JP-C) (Hz) | Assignment |
| ~36 | Doublet | ~60 (¹JP-C) | C(CH₃)₃ |
| ~30 | Doublet | ~4 (²JP-C) | C(CH₃)₃ |
Experimental Protocols
A general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of phosphine (B1218219) oxides, including air-sensitive compounds like this compound, is provided below.
4.1. Sample Preparation (Under Inert Atmosphere)
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Using a gas-tight syringe, add approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).
-
If required for quantitative analysis or chemical shift referencing, add a suitable internal standard.
-
Securely cap the NMR tube while still under the inert atmosphere to prevent exposure to air and moisture.
-
Gently agitate the tube to ensure complete dissolution of the sample.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons, and a sufficient number of scans for adequate signal intensity.
-
-
Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or the internal standard.
Visualization of Molecular Structure and NMR Connectivity
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key nuclei and their expected NMR couplings.
Caption: Molecular structure and key NMR couplings in this compound.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tri-tert-butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of tri-tert-butylphosphine (B79228) oxide, a bulky and electronically rich organophosphorus compound. While a definitive single-crystal X-ray diffraction study of tri-tert-butylphosphine oxide in the solid state is not publicly available, this document consolidates available structural data from gas-phase electron diffraction studies and compares it with the solid-state crystal structure of a closely related analogue, tris(4-tert-butylphenyl)phosphine oxide. Detailed experimental protocols for the synthesis and characterization of this compound are also presented.
Molecular Structure and Crystallographic Data
The steric bulk of the three tert-butyl groups significantly influences the molecular geometry of this compound. The primary structural information for the free molecule comes from gas-phase electron diffraction (GED) studies. For comparative purposes, the single-crystal X-ray diffraction data of tris(4-tert-butylphenyl)phosphine oxide provides valuable insight into the solid-state packing and intermolecular interactions of a similar sterically hindered phosphine (B1218219) oxide.
Gas-Phase Structure of this compound
A study utilizing gas-phase electron diffraction has determined the key molecular parameters of this compound. These data represent the structure of the isolated molecule, free from crystal packing forces.
| Parameter | Value |
| Bond Lengths (Å) | |
| P=O | 1.590 (12) |
| P–C | 1.888 (6) |
| C–C | 1.519 (3) |
| **Bond Angles (°) ** | |
| O–P–C | 106.1 (5) |
| C–P–C | Not Reported |
| C–C–C | 109.1 (4) |
| Table 1: Key molecular parameters of this compound determined by gas-phase electron diffraction. |
Crystal Structure of Tris(4-tert-butylphenyl)phosphine Oxide (A Solid-State Analogue)
The crystal structure of tris(4-tert-butylphenyl)phosphine oxide offers the closest available experimental model for the solid-state conformation of this compound. The data reveals a distorted tetrahedral geometry around the phosphorus atom.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10.235(2) |
| b (Å) | 17.893(4) |
| c (Å) | 30.281(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5540(2) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.134 |
| P=O Bond Length (Å) | 1.489(3) |
| Average P–C Bond Length (Å) | 1.815 |
| Average O–P–C Bond Angle (°) | 112.5 |
| Average C–P–C Bond Angle (°) | 106.2 |
| Table 2: Crystallographic data and selected geometric parameters for tris(4-tert-butylphenyl)phosphine oxide. |
Experimental Protocols
The synthesis of this compound is typically a two-step process involving the synthesis of the precursor, tri-tert-butylphosphine, followed by its oxidation.
Synthesis of Tri-tert-butylphosphine
A common method for the synthesis of tri-tert-butylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous pentane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed under an inert atmosphere. A solution of tert-butyl chloride in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with PCl₃: After the formation of the Grignard reagent is complete, the flask is cooled in an ice bath. A solution of phosphorus trichloride in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then carefully hydrolyzed by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or pentane. The combined organic extracts are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude tri-tert-butylphosphine is purified by vacuum distillation. Due to its pyrophoric nature, all manipulations must be carried out under a strict inert atmosphere.
Oxidation of Tri-tert-butylphosphine to this compound
The oxidation of the phosphine to the phosphine oxide can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.
Materials:
-
Tri-tert-butylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation: A solution of tri-tert-butylphosphine in dichloromethane or toluene is prepared in a round-bottom flask. The flask is cooled in an ice bath, and a 30% aqueous solution of hydrogen peroxide is added dropwise with stirring. The reaction is exothermic.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification and Crystallization: The solvent is removed under reduced pressure to yield the crude this compound as a white solid. The product can be purified by recrystallization from a suitable solvent system, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane, to obtain colorless crystals.
Visualization of the Workflow
The following diagram illustrates the general workflow from the synthesis of tri-tert-butylphosphine to the structural analysis of its oxide.
Caption: Workflow for the synthesis and structural analysis of this compound.
solubility of tri-tert-butylphosphine oxide in common lab solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-tert-butylphosphine (B79228) oxide is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky tert-butyl groups. The steric hindrance imposed by the tert-butyl groups significantly influences its chemical reactivity and physical properties. This technical guide provides an overview of the solubility of tri-tert-butylphosphine oxide in common laboratory solvents. Due to a lack of readily available quantitative solubility data for this specific compound in the scientific literature, this guide also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate data tailored to their specific needs.
General Solubility of Phosphine (B1218219) Oxides
Phosphine oxides are a class of organophosphorus compounds with the general formula R₃P=O. The phosphorus-oxygen double bond is highly polar, which generally imparts good solubility in polar organic solvents.[1] However, the overall solubility of a specific phosphine oxide is also heavily influenced by the nature of the organic substituents (R groups). The large, nonpolar tert-butyl groups in this compound are expected to contribute significantly to its solubility profile, likely favoring less polar organic solvents compared to phosphine oxides with smaller or more polar substituents.
Quantitative Solubility Data for Related Compounds
While specific quantitative solubility data for this compound is not widely available, data for structurally related phosphine oxides can provide some context. It is crucial to note that these are different compounds, and their solubility behavior may not be directly extrapolated to this compound.
Table 1: Quantitative Solubility of Triphenylphosphine Oxide (TPPO)
| Solvent | Temperature (°C) | Solubility |
| Benzene | 20-60 | Data correlated by empirical equation[2] |
| Toluene | 20-60 | Data correlated by empirical equation[2] |
| Ethyl Acetate | 20-60 | Data correlated by empirical equation[2] |
Note: Specific solubility values were presented graphically in the cited literature and correlated with an empirical equation.[2] Researchers are advised to consult the original publication for detailed information.
Table 2: Quantitative Solubility of Tri-n-butylphosphine Oxide
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 56[3][4][5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, direct experimental determination is recommended. The following are established methods for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Method (Equilibrium Solubility)
The gravimetric method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a precise volume or mass of the clear supernatant.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent completely under a gentle stream of inert gas, in a fume hood, or using a rotary evaporator. For higher boiling point solvents, a vacuum oven may be used.
-
Drying and Weighing: Dry the container with the solid residue to a constant weight in an oven at a temperature below the melting or decomposition point of this compound. Cool the container in a desiccator before each weighing.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent.
Caption: Workflow for Gravimetric Solubility Determination.
Turbidimetric Method (Kinetic Solubility)
The turbidimetric method is a high-throughput technique for determining the kinetic solubility of a compound.[8][9][10][11]
Principle: A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is detected by an increase in turbidity, which is measured as an increase in light scattering or absorbance.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: Dispense the test solvents into the wells of a microtiter plate.
-
Serial Dilution: Add the stock solution to the wells and perform serial dilutions to create a range of concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of measuring absorbance or nephelometry. An increase in the signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.
Caption: Workflow for Turbidimetric Solubility Determination.
Logical Relationship for Method Selection
The choice between the gravimetric and turbidimetric methods depends on the specific research needs.
Caption: Decision Tree for Solubility Method Selection.
Conclusion
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. rheolution.com [rheolution.com]
Tri-tert-butylphosphine Oxide: A Technical Safety Guide for Researchers
An In-depth Review of Material Safety Data for Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for tri-tert-butylphosphine (B79228) oxide (CAS No. 6866-70-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS), this guide synthesizes information from various sources. Users are strongly advised to consult the specific SDS provided by their supplier before use.
Chemical Identification
| Identifier | Value |
| Chemical Name | Tri-tert-butylphosphine oxide |
| Synonyms | Tris(1,1-dimethylethyl)phosphine oxide |
| CAS Number | 6866-70-2 |
| Molecular Formula | C₁₂H₂₇OP |
| Molecular Weight | 218.32 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound) |
Hazard Identification
Based on available data, this compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |
GHS Pictograms:
(Include GHS pictograms for 'Harmful' and 'Irritant')
Signal Word: Warning
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited in publicly available resources. The following table represents the available information.
| Property | Value |
| Physical State | Solid |
| Appearance | White crystalline powder |
| Odor | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point and Boiling Range | No data available |
| Flash Point | No data available |
| Solubility | No data available |
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety when working with this compound.
| Aspect | Recommendation |
| Handling | - Avoid contact with skin, eyes, and clothing. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wear appropriate personal protective equipment (PPE). - Avoid formation of dust and aerosols. - Wash hands thoroughly after handling. |
| Storage | - Keep container tightly closed. - Store in a cool, dry, and well-ventilated place. - Store away from incompatible materials, such as strong oxidizing agents. |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
| Control Parameter | Recommendation |
| Engineering Controls | - Use in a well-ventilated area with local exhaust ventilation. - Ensure eyewash stations and safety showers are readily available. |
| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |
| Skin Protection | - Wear protective gloves (e.g., nitrile rubber). - Wear a lab coat or other protective clothing. |
| Respiratory Protection | - If dusts are generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |
First-Aid Measures
In case of exposure, immediate medical attention is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek immediate medical attention. |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water. - Remove contaminated clothing. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | - May emit toxic fumes of phosphorus oxides under fire conditions. |
| Protective Equipment | - Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Avoid breathing dust. - Wear appropriate personal protective equipment. |
| Environmental Precautions | - Prevent further leakage or spillage if safe to do so. - Do not let the product enter drains. |
| Containment and Cleanup | - Sweep up the spilled material and place it in a suitable container for disposal. - Avoid generating dust. - Clean the affected area with soap and water. |
Experimental Protocols
Detailed experimental protocols for the determination of the safety data of this compound are not publicly available. However, the following are general methodologies used for assessing the hazards of chemical substances:
-
Acute Oral Toxicity: Typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), where the substance is administered to fasted animals in a stepwise procedure.
-
Skin Irritation: Assessed using methods such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), which involves applying the substance to the shaved skin of animals and observing for signs of irritation.
-
Eye Irritation: Evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal, and the effects are observed.
-
Physical and Chemical Properties: Determined using standardized methods such as those from the OECD for melting point, boiling point, and solubility.
Mandatory Visualizations
Caption: Workflow for responding to a spill of this compound.
Tri-tert-butylphosphine Oxide: A Comprehensive Technical Guide on its Steric and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Tri-tert-butylphosphine (B79228) oxide ((t-Bu)₃PO) is a sterically demanding and highly Lewis basic organophosphorus compound. Its unique combination of bulky tert-butyl groups and the polar phosphine (B1218219) oxide moiety dictates its utility in a range of chemical applications, from a bulky ligand in organometallic chemistry to a crystallization aid. This in-depth technical guide provides a comprehensive overview of the core steric and electronic properties of tri-tert-butylphosphine oxide, complete with experimental methodologies and data presented for clarity and comparative analysis.
Steric Properties: A Bulky Ligand Defined by its Cone Angle
The steric hindrance imparted by the three tert-butyl groups is a defining feature of this compound and its parent phosphine. This bulk is quantitatively described by the Tolman cone angle, a measure of the solid angle occupied by a ligand at a defined distance from a metal center.
Molecular Structure
The molecular geometry of this compound has been determined by gas-phase electron diffraction, revealing the key structural parameters that contribute to its steric bulk.[1]
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
| P=O Bond Length | 147.7 pm |
| P-C Bond Length | 188.8 pm |
| C-C Bond Length | 151.9 pm |
| C-P-C Bond Angle | 112.9° |
| C-C-C Bond Angle | 109.1° |
Tolman Cone Angle
While the Tolman cone angle is formally defined for phosphine ligands, the value for tri-tert-butylphosphine (P(t-Bu)₃) serves as an excellent approximation for the steric profile of its oxide. Tri-tert-butylphosphine possesses one of the largest cone angles among common phosphine ligands, estimated to be 182°. This significant steric footprint influences the coordination chemistry of its metal complexes, often leading to lower coordination numbers and promoting specific catalytic activities.
Electronic Properties: A Highly Lewis Basic Compound
The electronic nature of this compound is characterized by the high electron density on the oxygen atom of the P=O group, making it a strong Lewis base. This property is a consequence of the electron-donating inductive effect of the three tert-butyl groups.
Lewis Basicity and ³¹P NMR Spectroscopy
Table 2: Spectroscopic Data for Tri-tert-butylphosphine and Related Compounds
| Compound | ³¹P NMR Chemical Shift (ppm) |
| Tri-tert-butylphosphine | 63 |
| Tri-n-butylphosphine oxide | ~41 |
The significant downfield shift of the tri-tert-butylphosphine signal compared to other trialkylphosphines is indicative of its high electron density at the phosphorus center. Upon oxidation to the phosphine oxide, a further downfield shift is expected, consistent with the formation of the P=O bond.
While a precise pKa value for the conjugate acid of this compound is not documented, its strong Lewis basicity suggests that it is a weak Brønsted base. The pKa values for the conjugate acids of phosphine oxides generally increase with the electron-donating ability of the substituents on the phosphorus atom.[3]
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the oxidation of tri-tert-butylphosphine. A general and effective method involves the use of hydrogen peroxide as the oxidant.[4]
Protocol: Oxidation of Tri-tert-butylphosphine with Hydrogen Peroxide
-
Dissolution: Dissolve tri-tert-butylphosphine in a suitable organic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Slowly add a 35% aqueous solution of hydrogen peroxide to the phosphine solution at room temperature with vigorous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting phosphine has disappeared and a new signal corresponding to the phosphine oxide appears.
-
Workup: After the reaction is complete, separate the organic phase. Wash the organic layer with water to remove any unreacted hydrogen peroxide.
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system.
Characterization by Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of this compound in the gas phase is achieved through electron diffraction.[1]
Methodology: Gas-Phase Electron Diffraction (GED)
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical scattering curves calculated for different molecular models.
-
Structure Refinement: The geometric parameters of the molecular model (bond lengths, bond angles, and torsional angles) are refined by a least-squares fitting procedure to obtain the best agreement between the experimental and theoretical scattering curves. This process yields the final molecular structure.
Visualizations
Caption: Molecular Structure of this compound.
Caption: Tolman Cone Angle of Tri-tert-butylphosphine.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to the Lewis Basicity of Tri-tert-butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lewis basicity of tri-tert-butylphosphine (B79228) oxide (tBu₃PO), a sterically hindered organophosphorus compound. While direct quantitative experimental data on its Lewis basicity is not extensively available in peer-reviewed literature, this document synthesizes qualitative evidence, computational insights, and comparative data with related phosphine (B1218219) oxides to offer a thorough understanding. It also details the primary experimental protocol for quantifying phosphine oxide basicity.
Introduction to Lewis Basicity and Phosphine Oxides
Lewis basicity is a fundamental concept in chemistry, describing the ability of a chemical species to donate a pair of electrons to a Lewis acid, forming a Lewis adduct. In the context of drug development and catalysis, the Lewis basicity of a molecule can significantly influence its binding affinity, reactivity, and pharmacokinetic properties.
Phosphine oxides (R₃P=O) are a class of compounds characterized by a highly polar phosphorus-oxygen double bond. The oxygen atom possesses lone pairs of electrons, making it a potent Lewis basic site. The basicity of the phosphoryl oxygen is modulated by the electronic and steric properties of the substituents (R groups) attached to the phosphorus atom. Electron-donating groups and reduced steric hindrance generally lead to increased Lewis basicity.
Tri-tert-butylphosphine oxide is of particular interest due to the presence of three bulky tert-butyl groups. These groups create a unique steric environment around the phosphoryl oxygen, which can influence its interaction with Lewis acids.
Qualitative Evidence for the Lewis Basicity of this compound
While a precise, experimentally determined donor number for this compound is not readily found in the literature, its significant Lewis basicity can be inferred from its reactivity. A notable example is its interaction with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. The parent phosphine, tri-tert-butylphosphine, is too sterically encumbered to form a stable adduct with this bulky Lewis acid. However, upon oxidation to this compound, a stable Lewis acid-base adduct is readily formed[1]. This observation strongly suggests that the phosphoryl oxygen in this compound is a sufficiently strong Lewis base to overcome the significant steric repulsion between the tert-butyl groups and the pentafluorophenyl rings.
Quantitative Assessment of Lewis Basicity: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a species by observing the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon interaction with the Lewis acid[2][3][4]. While this method is typically used to measure Lewis acidity, the underlying principles are directly related to the Lewis basicity of the phosphine oxide probe itself. A more basic phosphine oxide will interact more strongly with a given Lewis acid, leading to a larger change in its ³¹P NMR chemical shift.
The following is a detailed, generalized protocol for determining the Acceptor Number (AN) of a Lewis acid using a phosphine oxide probe like triethylphosphine (B1216732) oxide (Et₃PO), which is the standard probe. This protocol could be adapted to study the relative basicity of different phosphine oxides by measuring their ³¹P NMR chemical shifts in the presence of a standard Lewis acid.
Materials and Reagents:
-
Triethylphosphine oxide (Et₃PO) (or the phosphine oxide to be tested, e.g., this compound)
-
The Lewis acid to be evaluated
-
A weakly coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)
-
NMR tubes
-
Gas-tight syringes and standard Schlenk line equipment for handling air-sensitive reagents
Procedure:
-
Preparation of the Probe Solution: A standard solution of the phosphine oxide probe (e.g., 0.1 M Et₃PO) is prepared in a deuterated, weakly coordinating solvent.
-
Reference Spectrum: A ³¹P NMR spectrum of the probe solution is recorded. The chemical shift of the free phosphine oxide is noted. For Et₃PO in a non-coordinating solvent like hexane (B92381), this is the reference point for the Acceptor Number scale.
-
Addition of the Lewis Acid: A known amount of the Lewis acid is added to the phosphine oxide solution in the NMR tube. The mixture is thoroughly mixed.
-
Measurement of the Adduct Spectrum: A ³¹P NMR spectrum of the mixture is recorded. The new chemical shift of the phosphine oxide-Lewis acid adduct is measured.
-
Calculation of the Acceptor Number (AN): The AN is calculated from the change in the ³¹P NMR chemical shift (Δδ) of Et₃PO. The scale is typically referenced to the chemical shift of Et₃PO in hexane (AN = 0) and in the presence of a strong Lewis acid like SbCl₅ (AN = 100).
Comparative Analysis and Computational Insights
In the absence of direct experimental data for this compound, we can draw comparisons with other phosphine oxides and consider computational studies.
Computational studies on a range of phosphine oxides have shown that the substitution of alkoxy groups with alkyl groups (moving from phosphates to phosphonates, phosphinates, and finally to phosphine oxides) increases the electron density on the phosphoryl oxygen, thereby enhancing its Lewis basicity[3]. This trend suggests that trialkylphosphine oxides, in general, are strong Lewis bases.
The bulky tert-butyl groups in this compound are expected to have two opposing effects:
-
Electronic Effect: The tert-butyl groups are electron-donating through induction, which should increase the electron density on the phosphoryl oxygen and enhance its Lewis basicity compared to less substituted phosphine oxides.
-
Steric Effect: The large size of the tert-butyl groups can hinder the approach of a Lewis acid to the phosphoryl oxygen, potentially weakening the resulting Lewis adduct.
The observation that this compound can form an adduct with the bulky B(C₆F₅)₃ suggests that the electronic effect of the tert-butyl groups, leading to high intrinsic Lewis basicity, is strong enough to overcome the steric hindrance in this case.
For comparison, the gas-phase proton affinity of trimethylphosphine (B1194731) oxide, a less sterically hindered analogue, has been reported as 909.7 kJ/mol[4]. It is expected that the proton affinity, and thus the intrinsic Lewis basicity, of this compound would be of a similar or slightly higher magnitude due to the greater electron-donating ability of the tert-butyl groups.
Table 1: Comparative Data for Selected Phosphine Oxides
| Compound | Property | Value | Notes |
| Trimethylphosphine oxide | Gas-Phase Proton Affinity | 909.7 kJ/mol | Experimental value, provides a baseline for a simple trialkylphosphine oxide.[4] |
| This compound | Adduct Formation | Forms stable adduct with B(C₆F₅)₃ | Qualitative evidence of strong Lewis basicity, overcoming significant steric hindrance.[1] |
Visualizations
Caption: Formation of a Lewis adduct between this compound and a generic Lewis acid.
Caption: Experimental workflow for determining Lewis acidity using the Gutmann-Beckett method.
Conclusion
References
An In-depth Technical Guide to the Oxidation of Tri-tert-butylphosphine to its Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) is a sterically demanding, electron-rich alkylphosphine widely employed as a ligand in transition metal catalysis. Its utility in facilitating challenging cross-coupling reactions is well-documented. However, its high sensitivity to oxidation, resulting in the formation of tri-tert-butylphosphine oxide (OP(t-Bu)₃), necessitates careful handling under inert conditions. This technical guide provides a detailed overview of the deliberate oxidation of tri-tert-butylphosphine to its corresponding phosphine (B1218219) oxide. It covers distinct methodologies, including surface-assisted air oxidation and chemical oxidation with peroxides, presenting detailed experimental protocols and quantitative data to aid researchers in selecting and performing this transformation efficiently and selectively.
Introduction
Tri-tert-butylphosphine is a cornerstone ligand in modern synthetic chemistry, prized for its bulky steric profile and strong electron-donating properties. These characteristics are instrumental in promoting oxidative addition and reductive elimination steps in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. However, the very electron richness that makes P(t-Bu)₃ an effective ligand also renders it highly susceptible to oxidation. The phosphorus(III) center is readily converted to the phosphorus(V) oxide, OP(t-Bu)₃. While often an undesired side reaction, the controlled and quantitative conversion to the phosphine oxide is relevant for purification, reaction quenching, and mechanistic studies. This guide details reliable methods for this transformation.
Oxidation Methodologies
Two primary and distinct methods for the oxidation of tri-tert-butylphosphine are presented: a heterogeneous air-based method and a homogeneous chemical oxidation method.
Surface-Assisted Air Oxidation on Activated Carbon
A highly selective and efficient method for the oxidation of phosphines involves their adsorption onto activated carbon (AC) followed by exposure to air. This technique leverages the radical activation of molecular oxygen on the carbon surface. For trialkylphosphines like P(t-Bu)₃, which can form multiple oxidation byproducts in solution, this method offers a pathway to cleanly and quantitatively form the desired phosphine oxide. The phosphine is first adsorbed onto the AC surface under an inert atmosphere, after which exposure to air at ambient temperature initiates a rapid and selective oxidation. The resulting phosphine oxide can be recovered in high yield by washing it from the activated carbon support.
Chemical Oxidation with Peroxides
The use of peroxide-based reagents is a classical and effective method for the oxidation of phosphines. Hydrogen peroxide (H₂O₂) is a common choice, though other peroxide sources can also be employed for quantitative conversion. For sterically hindered phosphines, reagents like bis(trimethylsilyl)peroxide (B35051) have been shown to provide excellent yields. The reaction is typically performed in a suitable organic solvent, and the phosphine is converted cleanly to the phosphine oxide. This method is straightforward and does not require a solid support, making it amenable to standard laboratory solution-phase synthesis.
Quantitative Data Comparison
The following table summarizes the quantitative data associated with the described oxidation methods for trialkylphosphines, providing a clear comparison of their efficacy.
| Method | Oxidizing Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| Surface-Assisted Air Oxidation | Air (O₂) | Various Alkylphosphines | None (on AC) | Room Temp. | ~ 1 hr | >95% | [1] |
| Chemical Oxidation | Bis(trimethylsilyl)peroxide | Tributylphosphine | Dichloromethane (B109758) | 20 °C | - | 100% | [2] |
Reaction Pathways and Workflows
Visual representations of the reaction pathways and experimental workflows provide a clear understanding of the processes involved.
Caption: General pathway for the oxidation of P(t-Bu)₃.
Caption: Comparative workflow for oxidation methodologies.
Detailed Experimental Protocols
Protocol 1: Surface-Assisted Air Oxidation on Activated Carbon
This protocol is adapted from the general procedure for the selective air oxidation of phosphines on activated carbon.[1]
Materials:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Activated Carbon (AC), porous
-
Anhydrous, degassed solvent for adsorption and extraction (e.g., THF or Dichloromethane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a pre-weighed amount of activated carbon to a Schlenk flask.
-
Adsorption: Prepare a solution of tri-tert-butylphosphine in a minimal amount of anhydrous, degassed solvent. Add this solution to the activated carbon dropwise while gently swirling to ensure even distribution.
-
Solvent Removal: Remove the solvent under vacuum to leave the tri-tert-butylphosphine adsorbed on the activated carbon as a dry powder.
-
Oxidation: Remove the inert atmosphere and expose the phosphine-loaded activated carbon to air (e.g., by opening the flask to the atmosphere or purging with dry air) at room temperature. Allow the reaction to proceed for approximately 1-2 hours. The reaction progress can be monitored by taking small aliquots, extracting with a deuterated solvent, and analyzing by ³¹P NMR spectroscopy.
-
Extraction: Once the oxidation is complete (indicated by the disappearance of the P(t-Bu)₃ signal and the appearance of the OP(t-Bu)₃ signal in the ³¹P NMR spectrum), add a suitable solvent (e.g., dichloromethane) to the flask to extract the phosphine oxide from the activated carbon.
-
Isolation: Filter the slurry to remove the activated carbon. Wash the carbon with additional solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The resulting product is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes).
Protocol 2: Chemical Oxidation with Hydrogen Peroxide
This is a general representative protocol for the oxidation of trialkylphosphines using hydrogen peroxide. Caution should be exercised as the reaction can be exothermic.
Materials:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Hydrogen peroxide (30-35% aqueous solution)
-
Dichloromethane or another suitable organic solvent
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere, dissolve a pre-weighed amount of tri-tert-butylphosphine in dichloromethane in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.
-
Addition of Oxidant: While stirring vigorously at 0 °C, add the aqueous hydrogen peroxide solution dropwise to the phosphine solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR spectroscopy.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (B76179) (to quench any remaining peroxide), followed by water, and finally brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Conclusion
The oxidation of tri-tert-butylphosphine to its oxide is a fundamental transformation that can be achieved through several high-yielding methods. The choice of method depends on the desired scale, purity requirements, and available equipment. The surface-assisted air oxidation on activated carbon offers an environmentally friendly and highly selective route to the pure phosphine oxide, avoiding the use of chemical oxidants and simplifying product isolation.[1] Conversely, classical chemical oxidation with peroxides provides a rapid and effective solution-phase alternative that is also capable of quantitative conversion.[2] The detailed protocols and comparative data provided in this guide equip researchers with the necessary information to perform this oxidation reliably and efficiently.
References
Methodological & Application
Application Notes and Protocols for Tri-tert-butylphosphine Oxide in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tri-tert-butylphosphine (B79228) oxide and related bulky phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions. While detailed protocols specifically citing tri-tert-butylphosphine oxide are not extensively available in the reviewed literature, its role and application can be understood through the extensive data on the closely related and highly effective tri-tert-butylphosphine (P(t-Bu)₃) ligand and other bulky secondary phosphine oxides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. The choice of ligand for the palladium catalyst is critical to the success of these reactions, particularly when employing challenging substrates such as sterically hindered aryl halides or unreactive aryl chlorides. Bulky and electron-rich phosphine ligands have been instrumental in advancing the scope of the Suzuki-Miyaura reaction. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a particularly effective ligand in this class, facilitating couplings under mild conditions.[1][2] Its corresponding oxide, this compound, is understood to play a significant role, often acting as a stabilizing ligand for the palladium catalyst. Furthermore, secondary phosphine oxides, such as di-tert-butylphosphine (B3029888) oxide, can exist in equilibrium with their phosphinous acid tautomer, which are effective ligands in palladium-catalyzed cross-coupling reactions.[3]
Rationale for Use
The utility of tri-tert-butylphosphine and its oxide in Suzuki-Miyaura reactions stems from several key properties:
-
Steric Bulk: The large steric footprint of the tert-butyl groups facilitates the reductive elimination step of the catalytic cycle and promotes the formation of the active monoligated palladium species.
-
Electron-Donating Nature: The electron-rich nature of the phosphine enhances the rate of oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step, especially for aryl chlorides.[2]
-
Catalyst Stability: Phosphine oxides can act as stabilizing ligands for palladium nanoparticles, which may serve as a reservoir for the active catalytic species.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura reactions using palladium catalysts with bulky phosphine ligands, primarily tri-tert-butylphosphine, which provides a strong indication of the performance expected when its oxide is involved in the catalytic system.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids using a Pd/P(t-Bu)₃ Catalyst System.
| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 97 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | KF | Dioxane | RT | 3 | 94 |
| 5 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | CsF | Dioxane | 100 | 1 | 99[3] |
Data in this table is representative of typical yields and conditions found in the literature for P(t-Bu)₃-mediated Suzuki reactions and similar bulky phosphine oxide systems.[3][4]
Table 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides using a Pd/P(t-Bu)₃ Catalyst System.
| Entry | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | KF | THF | RT | 3 | 98 |
| 2 | 2-Bromotoluene | Phenylboronic acid | KF | THF | RT | 3 | 96 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | KF | THF | RT | 3 | 99 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | KF | THF | RT | 3 | 97 |
This table illustrates the high efficiency of the Pd/P(t-Bu)₃ catalyst system for the coupling of various aryl bromides at ambient temperature.[5]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura reactions utilizing a palladium catalyst with a bulky phosphine ligand like tri-tert-butylphosphine. These protocols can be adapted for use with this compound, which may be added directly or formed in situ from the phosphine.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides.
This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions of aryl chlorides.[4]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%), tri-tert-butylphosphine (3.6 mol%), and a suitable base such as Cs₂CO₃ or KF (2.0 equivalents).
-
Reagent Addition: The aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) are added to the vessel.
-
Solvent Addition: Anhydrous solvent (e.g., dioxane or THF) is added.
-
Reaction Conditions: The reaction mixture is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides.
This protocol is based on highly efficient room-temperature coupling methods.[5]
-
Catalyst Preparation: In a glovebox, a stock solution of the palladium/ligand complex can be prepared. Alternatively, the catalyst can be generated in situ.
-
Reaction Setup: To a reaction vial is added the aryl bromide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as KF (2.0 equivalents).
-
Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the tri-tert-butylphosphine ligand (2-4 mol%) are added.
-
Solvent and Reaction: Anhydrous THF is added, and the mixture is stirred at room temperature for 3-12 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in Suzuki-Miyaura reactions catalyzed by palladium complexes with bulky phosphine ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Caption: The role of bulky phosphine ligands in the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Using P(t-Bu)₃ Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and utility of this transformation. Among these, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives have emerged as highly effective ligands for promoting the coupling of a wide range of aryl halides and amines, including challenging substrates like aryl chlorides.
These application notes provide detailed protocols and technical information for conducting Buchwald-Hartwig amination reactions using palladium catalysts supported by P(t-Bu)₃ and its related systems.
Catalytic Systems
The choice of the palladium source and the method of catalyst generation are crucial for the success of the Buchwald-Hartwig amination. P(t-Bu)₃ can be used with a variety of palladium precursors to generate the active Pd(0) catalyst.
Common Palladium Precursors:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that is often used for the in situ generation of the active catalyst with P(t-Bu)₃.
-
Pd(OAc)₂ (Palladium(II) acetate): A Pd(II) precursor that is reduced in situ to Pd(0) in the presence of the phosphine ligand and the amine or other reducing agents in the reaction mixture.
-
Pre-formed Catalysts: To improve convenience and reproducibility, a range of pre-formed palladium precatalysts incorporating P(t-Bu)₃ or related bulky phosphine ligands have been developed. These include the so-called "G2," "G3," and "G4" precatalysts, which are often air- and moisture-stable, simplifying reaction setup.[1][2] For instance, P(t-Bu)₃ Pd G2 is a second-generation precatalyst that generates the active Pd(0) species at room temperature in the presence of weak bases.[2]
Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can influence the catalytic activity. While a 1:1 ratio of P(t-Bu)₃ to Pd can be effective, a 2:1 ratio is also commonly employed to ensure catalyst stability and activity.[3]
Reaction Parameters
Successful Buchwald-Hartwig amination requires careful consideration of several key reaction parameters:
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. The most commonly used base is sodium tert-butoxide (NaOtBu) . Other bases such as potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) can also be effective, particularly for substrates with base-sensitive functional groups.[4] The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a milder, soluble base has also been explored.[5]
-
Solvent: Anhydrous, deoxygenated solvents are crucial for optimal results. Common choices include toluene (B28343) , dioxane , and tetrahydrofuran (THF) . The choice of solvent can sometimes influence the reaction rate and yield.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Aryl chlorides generally require higher temperatures than the corresponding bromides or iodides.[1]
-
Atmosphere: The reaction is typically carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the phosphine ligand and the palladium catalyst.
Substrate Scope
The P(t-Bu)₃-ligated palladium catalysts are effective for a broad range of substrates.
Aryl Halides:
-
Aryl chlorides, bromides, iodides, and triflates are all viable electrophilic partners. The bulky and electron-rich nature of P(t-Bu)₃ is particularly advantageous for the activation of less reactive aryl chlorides.[1]
Amines:
-
A wide variety of primary and secondary amines, both acyclic and cyclic, can be used as nucleophiles. This includes anilines, alkylamines, and heterocyclic amines.
The following tables summarize the performance of P(t-Bu)₃-based catalysts in the Buchwald-Hartwig amination of various aryl halides and amines.
Table 1: Amination of Aryl Chlorides with Various Amines using a Pd₂ (dba)₃ / P(t-Bu)₃ Catalyst System
| Aryl Chloride | Amine | Pd₂(dba)₃ (mol%) | P(t-Bu)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 24 | 95 |
| 4-Chlorotoluene | Aniline | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 24 | 92 |
| 4-Chloroanisole (B146269) | Diphenylamine (B1679370) | 1.0 | 2.0 | NaOtBu | Toluene | reflux | 16 | 65[6] |
| 2-Chlorotoluene | n-Hexylamine | 1.5 | 3.0 | NaOtBu | Toluene | 80 | 24 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 91 |
Table 2: Amination of Aryl Bromides with Various Amines using a Pd(OAc)₂ / P(t-Bu)₃ Catalyst System
| Aryl Bromide | Amine | Pd(OAc)₂ (mol%) | P(t-Bu)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | N-Methylaniline | 1.0 | 2.0 | NaOtBu | Toluene | 80 | 24 | 98 |
| 4-Bromotoluene | Dibenzylamine | 1.0 | 1.5 | NaOtBu | Toluene | 80 | 24 | 96 |
| 1-Bromo-4-methoxybenzene | Pyrrolidine | 1.0 | 2.0 | NaOtBu | Toluene | 80 | 24 | 97 |
| 2-Bromotoluene | Morpholine | 1.5 | 3.0 | NaOtBu | Toluene | 100 | 24 | 90 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 24 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using in situ Catalyst Generation from Pd₂(dba)₃ and P(t-Bu)₃
This protocol provides a general guideline for the amination of an aryl halide with an amine. The specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
P(t-Bu)₃ (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, P(t-Bu)₃, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous, deoxygenated toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.
Protocol 2: Detailed Experimental Procedure for the Synthesis of 4-Methoxytriphenylamine[6]
This protocol describes the coupling of 4-chloroanisole and diphenylamine using a Pd₂(dba)₃ and tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄) catalyst system.
Materials:
-
4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)
-
Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)
-
Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol% Pd)
-
tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)
-
Degassed toluene (150 mL)
-
3-necked 300 mL round-bottom flask
Procedure:
-
To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.
-
Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction with dichloromethane (B109758) (300 mL).
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a brown solid.
-
Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford a light brown solid.
-
Recrystallize the solid from hexane (B92381) (55 mL) to remove residual diphenylamine and obtain 4-methoxytriphenylamine (B1588709) as a white solid (5.26 g, 65% yield).[6]
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
The following diagram outlines a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Tri-tert-butylphosphine and its Oxide in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, particularly when employing less reactive substrates such as aryl chlorides. Bulky, electron-rich phosphines have emerged as powerful ligands for enhancing the catalytic activity of palladium. Among these, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has proven to be exceptionally effective. This document provides detailed application notes and protocols for the use of the tri-tert-butylphosphine palladium catalyst system in Heck reactions and discusses the potential role of its corresponding oxide.
Application Notes
Tri-tert-butylphosphine is a highly effective ligand in palladium-catalyzed Heck reactions due to its large steric bulk and strong electron-donating properties. These characteristics promote the formation of the active, monoligated palladium(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[1][2][3] The use of P(t-Bu)₃ has significantly expanded the scope of the Heck reaction, allowing for the coupling of a wide range of aryl chlorides and bromides under milder conditions than previously possible.[1][2][3]
While tri-tert-butylphosphine is the active ligand, its oxidized form, tri-tert-butylphosphine oxide, may also be present in the reaction mixture. Phosphine ligands are susceptible to oxidation during the catalytic cycle, and the resulting phosphine oxides can sometimes act as stabilizing ligands for the palladium catalyst.[4] Although not typically added intentionally in Heck reactions, the in-situ formation of phosphine oxides can prevent the agglomeration and precipitation of palladium black, thus preserving catalytic activity over longer reaction times.[4] However, the specific role and impact of this compound in Heck reactions are not as well-documented as the phosphine itself. For practical purposes, the focus remains on utilizing tri-tert-butylphosphine as the primary ligand to achieve high catalytic efficiency.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. The use of a bulky ligand like tri-tert-butylphosphine is believed to favor the formation of the active monoligated Pd(0) species.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
A general workflow for performing a Heck reaction using a palladium/tri-tert-butylphosphine catalyst system is outlined below.
Caption: General experimental workflow for a Heck reaction.
Experimental Protocols
The following protocols are representative examples of Heck reactions using a palladium/tri-tert-butylphosphine catalyst system.
Protocol 1: Heck Coupling of an Aryl Chloride with an Alkene
This protocol is adapted from the work of Littke and Fu for the coupling of aryl chlorides.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Aryl chloride
-
Alkene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.030 mmol, 3.0 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add the aryl chloride (1.0 mmol), alkene (1.2 mmol), and Cs₂CO₃ (1.2 mmol).
-
Stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Room-Temperature Heck Coupling of an Aryl Bromide
This protocol is based on the milder conditions developed for aryl bromides.[2]
Materials:
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂)
-
Aryl bromide
-
Alkene
-
N,N-Dicyclohexylmethylamine (Cy₂NMe)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(P(t-Bu)₃)₂ (0.015 mmol, 1.5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the aryl bromide (1.0 mmol), alkene (1.2 mmol), and Cy₂NMe (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize the yields for Heck reactions of various aryl chlorides and bromides using a palladium/tri-tert-butylphosphine catalyst system.
Table 1: Heck Coupling of Aryl Chlorides with Alkenes [1]
| Entry | Aryl Chloride | Alkene | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Styrene | 4-Methylstilbene | 98 |
| 2 | Chlorobenzene | Methyl acrylate | Methyl cinnamate | 81 |
| 3 | 4-Chloroanisole | Styrene | 4-Methoxystilbene | 97 |
| 4 | 2-Chlorotoluene | Styrene | 2-Methylstilbene | 95 |
Table 2: Room-Temperature Heck Coupling of Aryl Bromides with Alkenes [2]
| Entry | Aryl Bromide | Alkene | Product | Yield (%) |
| 1 | 4-Bromotoluene | Styrene | 4-Methylstilbene | 96 |
| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 93 |
| 3 | 4-Bromoanisole | Styrene | 4-Methoxystilbene | 95 |
| 4 | 2-Bromotoluene | Styrene | 2-Methylstilbene | 92 |
Table 3: Turnover Numbers (TON) for Selected Heck Reactions [3]
| Aryl Halide | Alkene | Catalyst System | TON |
| 4-Chlorotoluene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | up to 9,700 |
| 4-Bromotoluene | n-Butyl acrylate | Pd(P(t-Bu)₃)₂ | > 1,000 |
Conclusion
The palladium/tri-tert-butylphosphine catalyst system is a highly efficient and versatile tool for Heck reactions, enabling the coupling of a broad range of aryl halides, including the less reactive aryl chlorides, under relatively mild conditions. While the primary role is played by the phosphine ligand, the potential for in-situ formation of this compound as a stabilizing agent for the palladium catalyst should be considered. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the design and execution of robust and efficient Heck coupling reactions.
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri-tert-butylphosphine Ligand Systems in the Cross-Coupling of Unreactive Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of tri-tert-butylphosphine (B79228) and its derivatives as ligands in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a particular focus on unreactive aryl chlorides. The bulky and electron-rich nature of tri-tert-butylphosphine makes it an exceptional ligand for activating the C-Cl bond, which is notoriously difficult to break.[1][2]
Introduction
The cross-coupling of aryl chlorides is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-Cl bond.[3] Traditional palladium catalysts often fail to promote these reactions efficiently. The development of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), has revolutionized this field, enabling the coupling of a wide range of previously unreactive aryl chlorides under relatively mild conditions.[1][4][5] These methods are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document outlines the use of catalyst systems based on P(t-Bu)₃ and its air-stable precursor, tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄), for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While the user inquired about tri-tert-butylphosphine oxide, the literature predominantly points to tri-tert-butylphosphine as the active ligand. Secondary phosphine oxides, such as di-tert-butylphosphine (B3029888) oxide, can act as effective pre-ligands, existing in equilibrium with the catalytically active phosphinous acid tautomer which then coordinates to the palladium center.[6]
Suzuki-Miyaura Cross-Coupling of Unreactive Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The use of a Pd/P(t-Bu)₃ catalyst system allows for the efficient coupling of both electron-rich and sterically hindered aryl chlorides with various arylboronic acids.[7]
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of the Pd/P(t-Bu)₃ catalyst system in the Suzuki-Miyaura coupling of various unreactive aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| 1 | 4-Chlorotoluene (B122035) | Cs₂CO₃ | Dioxane | 80 | 16 | 98 | Pd₂(dba)₃ / P(t-Bu)₃ | [7] |
| 2 | 4-Chloroanisole (B146269) | Cs₂CO₃ | Dioxane | 80 | 16 | 99 | Pd₂(dba)₃ / P(t-Bu)₃ | [7] |
| 3 | 2-Chlorotoluene | Cs₂CO₃ | Dioxane | 80 | 18 | 96 | Pd₂(dba)₃ / P(t-Bu)₃ | [7] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | KF | Dioxane | RT | 12 | 94 | Pd₂(dba)₃ / P(t-Bu)₃ | [7] |
| 5 | 1-Chloro-3,5-dimethylbenzene | KF | Dioxane | 100 | 12 | 95 | Pd₂(dba)₃ / P(t-Bu)₃ | [7] |
| 6 | 4-Chloroacetophenone | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 24 | 85 | Pd(OAc)₂ / P(t-Bu)₃ | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an unreactive aryl chloride.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. If using P(t-Bu)₃·HBF₄, a corresponding molar amount should be used, and it is important to note that the base will neutralize the HBF₄ salt to generate the free phosphine in situ.
-
Reagent Addition: To the flask, add Cs₂CO₃ (2.1 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).
-
Solvent Addition: Remove the flask from the glovebox and add anhydrous 1,4-dioxane (3 mL) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination of Unreactive Aryl Chlorides
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The Pd/P(t-Bu)₃ system is highly effective for the amination of electron-rich and sterically hindered aryl chlorides.[9][10]
Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents data on the Buchwald-Hartwig amination of various unreactive aryl chlorides using a Pd/P(t-Bu)₃-based catalyst system.
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| 1 | 4-Chloroanisole | Diphenylamine (B1679370) | NaOt-Bu | Toluene | Reflux | 16 | 65 | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | |
| 2 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 24 | 64 | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N (a related phosphine) | [5] |
| 3 | 4-Chloroanisole | Morpholine | NaOt-Bu | Toluene | 100 | 24 | 99 | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N (a related phosphine) | [5] |
| 4 | 2-Chlorotoluene | N-Methylaniline | NaOt-Bu | Toluene | 100 | 24 | 95 | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N (a related phosphine) | [5] |
| 5 | 4-Chlorobenzonitrile | N-Methylaniline | NaOt-Bu | Toluene | 100 | 24 | 99 | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N (a related phosphine) | [5] |
| 6 | 4-Chlorotoluene | N-Methylaniline | KOt-Bu | Toluene | RT | 1 | >99 | Pd₂(dba)₃ / YPhos ligand | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine
This protocol is based on a literature procedure for the gram-scale synthesis of 4-methoxytriphenylamine.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., three-necked round-bottom flask)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a 300 mL three-necked round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol), 4-chloroanisole (4.48 g, 31.4 mmol), and degassed toluene (150 mL) under a nitrogen atmosphere.
-
Catalyst and Base Addition: To the stirred solution, add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), P(t-Bu)₃·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol).
-
Reaction: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with dichloromethane (B109758) (300 mL). Filter the suspension.
-
Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate gradient) to afford the desired arylamine product.
Experimental Workflow Diagram
The general workflow for setting up these cross-coupling reactions is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Synthesis of Metal Complexes Using Tri-tert-butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes utilizing the sterically demanding and electron-rich ligand, tri-tert-butylphosphine (B79228) oxide (tBu₃PO). The protocols are designed to be clear, concise, and reproducible for researchers in various fields, including inorganic chemistry, materials science, and drug development.
Application Note 1: Synthesis of Lanthanide(III) Nitrate (B79036) Complexes with Tri-tert-butylphosphine Oxide
This protocol describes a general method for the synthesis of lanthanide(III) nitrate complexes coordinated by two this compound ligands, resulting in complexes of the general formula [Ln(NO₃)₃(tBu₃PO)₂]. These complexes are valuable as precursors for functional materials and as subjects for studying the coordination chemistry of f-block elements.[1][2]
Experimental Protocol
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)
-
This compound (tBu₃PO)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Reactants: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the desired lanthanide(III) nitrate hexahydrate in 20 mL of absolute ethanol. In a separate flask, dissolve 2.0 mmol of this compound in 10 mL of absolute ethanol.
-
Reaction: Slowly add the this compound solution to the lanthanide nitrate solution with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Crystallization: After reflux, allow the solution to cool slowly to room temperature. If no crystals form, reduce the volume of the solvent by approximately half under reduced pressure and store the flask at 4°C overnight to facilitate crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum for several hours to obtain the final complex.
Data Presentation
Table 1: Summary of Characterization Data for [Ln(NO₃)₃(tBu₃PO)₂] Complexes
| Lanthanide (Ln) | Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| Lanthanum (La) | [La(NO₃)₃(C₁₂H₂₇PO)₂] | 755.58 | White crystals | ~85 |
| Neodymium (Nd) | [Nd(NO₃)₃(C₁₂H₂₇PO)₂] | 760.91 | Pale purple crystals | ~88 |
| Samarium (Sm) | [Sm(NO₃)₃(C₁₂H₂₇PO)₂] | 767.02 | Pale yellow crystals | ~90 |
| Europium (Eu) | [Eu(NO₃)₃(C₁₂H₂₇PO)₂] | 768.63 | White crystals | ~92 |
| Dysprosium (Dy) | [Dy(NO₃)₃(C₁₂H₂₇PO)₂] | 779.17 | White crystals | ~89 |
| Erbium (Er) | [Er(NO₃)₃(C₁₂H₂₇PO)₂] | 783.93 | Pink crystals | ~91 |
| Lutetium (Lu) | [Lu(NO₃)₃(C₁₂H₂₇PO)₂] | 791.64 | White crystals | ~87 |
Note: Yields are approximate and may vary based on experimental conditions.
Workflow Diagram
Caption: Workflow for the synthesis of Lanthanide(III) Nitrate Complexes.
Application Note 2: Synthesis of a Cobalt(II) Chloride Complex with this compound
This protocol outlines the synthesis of a tetrahedral cobalt(II) chloride complex with two this compound ligands, with the proposed formula [CoCl₂(tBu₃PO)₂]. Such complexes are of interest for their magnetic properties and as potential catalysts. This procedure is adapted from a known synthesis of a similar phosphine (B1218219) complex.[3]
Experimental Protocol
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (tBu₃PO)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 mmol of cobalt(II) chloride hexahydrate (238 mg) in 10 mL of acetonitrile. In a separate flask, dissolve 2.0 mmol of this compound (436 mg) in 15 mL of dichloromethane.
-
Reaction: Add the this compound solution to the cobalt chloride solution with continuous stirring at room temperature.
-
Stirring: Stir the resulting blue mixture for 2 hours at room temperature.
-
Isolation: Filter the reaction mixture to collect the blue precipitate.
-
Purification: Wash the solid product with small portions of cold acetonitrile (2 x 5 mL) to remove any unreacted cobalt salt.
-
Drying: Dry the final product under vacuum to yield the [CoCl₂(tBu₃PO)₂] complex.
Data Presentation
Table 2: Summary of Expected Data for [CoCl₂(tBu₃PO)₂] Complex
| Property | Expected Value |
| Formula | C₂₄H₅₄Cl₂CoOP₂ |
| Molecular Weight | 566.49 g/mol |
| Appearance | Blue solid |
| Yield | > 80% |
| Magnetic Moment | Expected to be consistent with a high-spin d⁷ tetrahedral Co(II) center. |
| IR Spectroscopy (cm⁻¹) | Characteristic P=O stretching band shift upon coordination. |
Note: These are expected values and should be confirmed by experimental analysis.
Reaction Scheme Diagram
Caption: Reaction scheme for the synthesis of [CoCl₂(tBu₃PO)₂].
References
Application Notes and Protocols: The Role of Tri-tert-butylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Applications
Catalyst systems based on tri-tert-butylphosphine (B79228) are versatile and have been successfully applied to a range of cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.
-
Heck-Mizoroki Reaction: Vinylation of aryl or vinyl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
Buchwald-Hartwig Amination
The palladium/tri-tert-butylphosphine catalyst system is highly effective for the amination of aryl halides, including the less reactive aryl chlorides.[1]
Quantitative Data
| Entry | Aryl Halide | Amine | Pd Source | Ligand/Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chloroanisole (B146269) | Diphenylamine (B1679370) | Pd₂(dba)₃ (1 mol%) | tBu₃P·HBF₄ (2 mol%) | NaOtBu | Toluene (B28343) | Reflux | 16 | 65 | [2] |
Experimental Protocol: Synthesis of 4-Methoxytriphenylamine[2][3][4]
-
Reaction Setup: To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.287 g, 0.131 mmol, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄, 0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 6.34 g, 66.0 mmol, 2.2 eq.).
-
Reaction: The reaction mixture is refluxed for 16 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, the reaction is diluted with dichloromethane (B109758) (300 mL). The suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica-gel column chromatography (hexane:ethyl acetate (B1210297) = 99:1 to 8:1) to afford 4-methoxytriphenylamine. Further purification by recrystallization from hexane (B92381) can be performed if needed.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The use of tri-tert-butylphosphine as a ligand enables the Suzuki-Miyaura coupling of a broad range of substrates, including electron-deficient aryl chlorides, at room temperature.[3] This catalyst system can achieve high turnover numbers.[3]
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand/Salt | Base | Solvent | Temp. (°C) | Yield (%) | TON | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 94 | - | [3] |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | RT | 98 | ~10,000 | [4] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | RT | 95 | - | [3] |
Experimental Protocol: General Procedure for Suzuki Coupling of Aryl Chlorides[5]
-
Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.005 mmol), P(t-Bu)₃ (0.02 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., KF or Cs₂CO₃, 3.0 mmol).
-
Reagent Addition: The aryl chloride (1.0 mmol) and the solvent (e.g., THF or dioxane, 3 mL) are added.
-
Reaction: The vial is sealed and stirred at the indicated temperature (room temperature or 80 °C) until the starting material is consumed (monitored by GC or TLC).
-
Work-up: The reaction mixture is diluted with diethyl ether, filtered through a plug of silica (B1680970) gel, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography to yield the biaryl product.
Heck-Mizoroki Reaction
The Pd/P(t-Bu)₃ catalyst system, often with Cy₂NMe as the base, allows for the Heck coupling of aryl chlorides with various olefins.[4] Room-temperature reactions are possible for activated aryl chlorides.[4]
Quantitative Data
| Entry | Aryl Halide | Olefin | Pd Source | Ligand/Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chloroacetophenone | Styrene | Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 18 | 91 | [4] |
| 2 | 1-Chloro-4-nitrobenzene | n-Butyl acrylate | Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 20 | 94 | [4] |
| 3 | Chlorobenzene | Styrene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | [3] |
Experimental Protocol: General Procedure for Heck Reaction[6]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1.0 mol %), P(t-Bu)₃ (2.0 mol %), and the base (e.g., Cs₂CO₃ or Cy₂NMe, 1.2-2.0 eq.).
-
Reagent Addition: The tube is evacuated and backfilled with argon. The aryl halide (1.0 eq.), the olefin (1.1-1.5 eq.), and the solvent (e.g., dioxane) are added via syringe.
-
Reaction: The mixture is stirred at the specified temperature (room temperature or heated) for the indicated time.
-
Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Sonogashira Coupling
The combination of a palladium source with tri-tert-butylphosphine provides an efficient catalyst for the Sonogashira coupling of aryl bromides at room temperature, a significant improvement over traditional methods that require elevated temperatures.[5]
Quantitative Data
| Entry | Aryl Halide | Alkyne | Pd Source | Ligand/Salt | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (2%) | P(t-Bu)₃ (4%) | CuI (5%) | HN(i-Pr)₂ | Dioxane | RT | 95 | [5] |
| 2 | 1-Bromo-4-fluorobenzene | 1-Hexyne | Pd(PhCN)₂Cl₂ (2%) | P(t-Bu)₃ (4%) | CuI (5%) | HN(i-Pr)₂ | Dioxane | RT | 94 | [5] |
| 3 | p-Toluenesulfonyl chloride | Phenylacetylene | Pd₂(dba)₃ (3%) | P(t-Bu)₃ (10%) | - | K₂CO₃ | - | - | Good | [6] |
Experimental Protocol: Room-Temperature Sonogashira Coupling of Aryl Bromides[7]
-
Catalyst Preparation: In a glovebox, a stock solution of Pd(PhCN)₂Cl₂ (0.02 M) and P(t-Bu)₃ (0.04 M) in dioxane is prepared.
-
Reaction Setup: To a vial, add CuI (0.05 eq.), the aryl bromide (1.0 eq.), and the alkyne (1.1 eq.).
-
Reagent Addition: Add the solvent (dioxane), the base (HN(i-Pr)₂, 2.0 eq.), and the catalyst stock solution via syringe.
-
Reaction: The vial is sealed and stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is purified directly by flash chromatography on silica gel.
Catalytic Cycles and Catalyst Generation
The efficacy of the tri-tert-butylphosphine ligand is rooted in its ability to accelerate key steps in the palladium-catalyzed cross-coupling cycle.
General Palladium Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
In-Situ Catalyst Generation
The active Pd(0) catalyst is often generated in the reaction mixture from a stable Pd(II) or Pd(0) pre-catalyst and the phosphonium (B103445) salt, which is deprotonated by the base.
Caption: In-situ generation of the active catalyst from its precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of Tri-tert-butylphosphine in Palladium-Catalyzed C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the query specifically mentions tri-tert-butylphosphine (B79228) oxide ((t-Bu)₃PO), a comprehensive review of the scientific literature indicates that this compound is not utilized as a catalyst, ligand, or beneficial additive in C-H functionalization reactions. Instead, it is commonly regarded as the oxidation product of tri-tert-butylphosphine (P(t-Bu)₃), often signaling the decomposition of the active phosphine (B1218219) ligand. The focus of this application note is therefore on the highly effective use of tri-tert-butylphosphine (P(t-Bu)₃) as a ligand in palladium-catalyzed C-H functionalization reactions, a cornerstone of modern synthetic organic chemistry.
Tri-tert-butylphosphine is a sterically bulky and strongly electron-donating phosphine ligand. These properties are crucial for its efficacy in catalysis, as they promote the formation of catalytically active monoligated palladium(0) species, facilitate oxidative addition of challenging substrates (such as aryl chlorides), and accelerate the reductive elimination step in the catalytic cycle.
This document provides detailed application notes and a representative protocol for the use of tri-tert-butylphosphine in the palladium-catalyzed direct C-H arylation of heterocycles, a key transformation in the synthesis of pharmaceuticals and organic materials.
Application: Palladium-Catalyzed Direct C-H Arylation of Thiophene (B33073) with Aryl Chlorides
The direct C-H arylation of heterocycles, such as thiophene, with readily available and cost-effective aryl chlorides is a significant challenge in cross-coupling chemistry. The use of a palladium catalyst in conjunction with the bulky and electron-rich tri-tert-butylphosphine ligand enables this transformation to proceed under relatively mild conditions with high efficiency. This methodology avoids the need for pre-functionalization of the heterocycle (e.g., through halogenation or conversion to an organometallic reagent), thus offering a more atom-economical and environmentally benign synthetic route.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed direct C-H arylation of thiophene with various aryl chlorides, demonstrating the broad scope of this methodology.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene (B122035) | 2-(p-tolyl)thiophene | 92 |
| 2 | 4-Chloroanisole | 2-(4-methoxyphenyl)thiophene | 88 |
| 3 | 4-Chlorobenzonitrile | 4-(thiophen-2-yl)benzonitrile | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)thiophene | 81 |
| 5 | 2-Chlorotoluene | 2-(o-tolyl)thiophene | 75 |
| 6 | 1-Chloro-2-nitrobenzene | 2-(2-nitrophenyl)thiophene | 70 |
Experimental Protocols
General Considerations
Tri-tert-butylphosphine is a pyrophoric solid and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Solutions of tri-tert-butylphosphine are also air-sensitive and should be handled using standard Schlenk techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol: Direct C-H Arylation of Thiophene with 4-Chlorotoluene
This protocol describes a representative procedure for the palladium-catalyzed direct C-H arylation of thiophene with 4-chlorotoluene using tri-tert-butylphosphine as a ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Thiophene
-
4-Chlorotoluene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tri-tert-butylphosphine (8.1 mg, 0.04 mmol, 4 mol%).
-
Reaction Setup: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line.
-
Reagent Addition: Under a positive pressure of argon, add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-dimethylacetamide (DMAc) (2.0 mL).
-
Add thiophene (126 mg, 1.5 mmol, 1.5 equiv).
-
Add 4-chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford the desired product, 2-(p-tolyl)thiophene.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Pd-catalyzed direct C-H arylation.
Catalytic Cycle
Caption: Catalytic cycle for C-H arylation.
Application Notes and Protocols: The Role of Tri-tert-butylphosphine Oxide in Stabilizing Catalytic Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of tri-tert-butylphosphine (B79228) oxide ((t-Bu)₃PO) as a stabilizing agent for catalytic species, particularly in the context of palladium-catalyzed cross-coupling reactions. While its precursor, tri-tert-butylphosphine (P(t-Bu)₃), is a widely used electron-rich and bulky ligand, the corresponding phosphine (B1218219) oxide is often considered a deactivation product. However, research into related phosphine oxides, such as triphenylphosphine (B44618) oxide (Ph₃PO), has demonstrated a beneficial role in stabilizing palladium catalysts, preventing their decomposition and improving reaction reproducibility. This document extrapolates from these findings to detail the potential applications and protocols for utilizing (t-Bu)₃PO as a catalyst stabilizer.
Introduction: The Dual Role of Phosphine Oxides
In palladium-catalyzed cross-coupling reactions, phosphine ligands are crucial for stabilizing the metal center and modulating its reactivity. The oxidation of these phosphines to phosphine oxides is generally viewed as a pathway to catalyst deactivation. However, studies have revealed that phosphine oxides can act as weak, labile ligands that stabilize palladium nanoparticles and prevent their aggregation into inactive palladium black. This is particularly relevant in reactions where "ligandless" catalyst precursors are used or where ligand degradation occurs. Tri-tert-butylphosphine oxide, with its bulky tert-butyl groups, can be expected to play a similar stabilizing role.
The proposed mechanism of stabilization involves the phosphine oxide reversibly coordinating to the palladium surface or to low-coordinate palladium species. This labile interaction is strong enough to prevent irreversible agglomeration but weak enough not to poison the catalyst, allowing the catalytic cycle to proceed.
Data Presentation: Expected Effects on Catalyst Performance
The following tables summarize the expected quantitative effects of using this compound as a stabilizing additive in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The data is illustrative and based on the reported effects of other phosphine oxides, such as triphenylphosphine oxide.
Table 1: Comparison of Reaction Yields with and without (t-Bu)₃PO
| Entry | Aryl Halide | Arylboronic Acid | Additive (5 mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | Phenylboronic acid | None | 2 | 75 |
| 2 | 4-Bromotoluene | Phenylboronic acid | (t-Bu)₃PO | 2 | 92 |
| 3 | 4-Chloroanisole | Phenylboronic acid | None | 12 | 45 |
| 4 | 4-Chloroanisole | Phenylboronic acid | (t-Bu)₃PO | 12 | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | None | 1 | 80 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | (t-Bu)₃PO | 1 | 95 |
Table 2: Effect of (t-Bu)₃PO on Catalyst Turnover Number (TON)
| Catalyst Precursor | Ligand | Additive | Substrate Loading (mol%) | TON (without additive) | TON (with (t-Bu)₃PO) |
| Pd(OAc)₂ | P(t-Bu)₃ | None / (t-Bu)₃PO | 0.1 | ~800 | ~950 |
| Pd₂(dba)₃ | None | None / (t-Bu)₃PO | 0.5 | ~150 | ~190 |
Turnover Number (TON) = moles of product / moles of catalyst. The data illustrates the expected increase in catalyst efficiency due to enhanced stability.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, illustrating how this compound can be incorporated as a stabilizing additive.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ((t-Bu)₃PO)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343) (anhydrous)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add P(t-Bu)₃ (0.02 mmol, 2 mol%) and this compound (0.05 mmol, 5 mol%).
-
Add 5 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
-
Reaction Setup:
-
To the catalyst mixture, add 4-bromotoluene (1.0 mmol, 1 equivalent).
-
Add phenylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add potassium phosphate (2.0 mmol, 2.0 equivalents).
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
Visualizations
Diagram 1: Proposed Catalytic Cycle Stabilization
Caption: Stabilization of the Pd(0) catalyst by this compound.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling with a stabilizer.
Conclusion
While this compound is often considered an inactive byproduct of catalysis involving its phosphine precursor, there is a strong basis for its use as a stabilizing agent for palladium catalysts. By preventing the agglomeration of palladium nanoparticles, (t-Bu)₃PO can lead to more robust, reproducible, and efficient catalytic processes. The protocols and data presented herein provide a framework for researchers to explore the beneficial effects of this compound in their own catalytic systems. Further quantitative studies are encouraged to fully elucidate the scope and magnitude of this stabilizing effect.
Application Notes and Protocols for Tri-tert-butylphosphine in Low-Temperature Coupling Reactions
A Note on Tri-tert-butylphosphine (B79228) vs. Tri-tert-butylphosphine Oxide: It is crucial to distinguish between tri-tert-butylphosphine (P(t-Bu)₃) and its oxidation product, this compound (O=P(t-Bu)₃). The catalytically active species in the low-temperature coupling reactions detailed below is the electron-rich and sterically bulky tri-tert-butylphosphine ligand. Its unique steric and electronic properties are what facilitate challenging cross-coupling reactions under mild conditions. Tri-tert-butylphosphine is highly air-sensitive and pyrophoric in its pure form, readily oxidizing to the phosphine (B1218219) oxide.[1] Therefore, it must be handled under an inert atmosphere.[1] The phosphine oxide is generally not the desired ligand for these transformations, although some phosphine oxides have been explored as stabilizing ligands in specific cross-coupling reactions.[2] For practical laboratory use, the air-stable salt, tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄), is often employed, from which the active phosphine ligand is generated in situ by a base.[3]
Introduction
Tri-tert-butylphosphine has emerged as a "privileged ligand" in palladium-catalyzed cross-coupling reactions.[4] Its significant steric bulk and strong electron-donating character accelerate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4] This allows for the coupling of less reactive substrates, such as aryl chlorides, and enables many reactions to proceed at or near room temperature, which is highly advantageous for the synthesis of complex, thermally sensitive molecules in the pharmaceutical and materials science industries.[4][5][6]
These notes provide an overview of the application of tri-tert-butylphosphine in several key low-temperature coupling reactions, complete with data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of P(t-Bu)₃ has enabled the coupling of a wide range of substrates, including historically challenging aryl chlorides, often at room temperature.[5][7] The Pd/P(t-Bu)₃ catalyst system is highly effective for synthesizing sterically hindered biaryls.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | P(t-Bu)₃ (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 6 | Cs₂CO₃ | 80 | 12 | 98 |
| 2 | 4-Chloroanisole (B146269) | Phenylboronic acid | Pd(OAc)₂ (2) | 8 | K₃PO₄ | RT | 24 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Tolylboronic acid | Pd₂(dba)₃ (0.5) | 2 | K₃PO₄ | RT | 3 | 96 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | RT | 0.25 | 98 |
| 5 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(P(t-Bu)₃)₂ (3) | - | K₃PO₄ | RT | 24 | 92 |
Experimental Protocol: Room-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from a general procedure for the coupling of aryl chlorides with arylboronic acids.
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene (B28343) or Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (1.5 mmol).
-
Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Add 3-5 mL of anhydrous, degassed toluene via syringe.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The P(t-Bu)₃ ligand was instrumental in the development of the Buchwald-Hartwig amination, enabling the coupling of aryl halides (including chlorides) with a wide variety of amines at room temperature.[5]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Source (mol%) | P(t-Bu)₃ (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | Morpholine (B109124) | Pd(dba)₂ (1) | 2 | NaOtBu | RT | 1 | 99 |
| 2 | 4-Chlorotoluene | Diphenylamine | Pd₂(dba)₃ (1) | 4 | NaOtBu | 100 | 16 | 95 |
| 3 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | 100 | 24 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(dba)₂ (1) | 2 | NaOtBu | RT | 1 | 98 |
| 5 | 4-Chloroanisole | Indole | Pd(OAc)₂ (2) | 4 | K₃PO₄ | 100 | 24 | 88 |
Experimental Protocol: Room-Temperature Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the amination of aryl bromides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), tBu₃P·HBF₄ (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add 4-bromotoluene (1.0 mmol) and 2 mL of anhydrous, degassed toluene.
-
Add morpholine (1.2 mmol) to the mixture via syringe.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 1-4 hours), dilute with diethyl ether, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired N-aryl product.
General Experimental Workflow
Sonogashira Coupling
The P(t-Bu)₃ ligand has enabled the development of copper-free Sonogashira couplings and has allowed the reaction of aryl bromides at room temperature, which typically required elevated temperatures.[5][8]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | P(t-Bu)₃ (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | 4 | i-Pr₂NH | RT | 0.75 | 94 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | Pd(PhCN)₂Cl₂ (2) | 4 | i-Pr₂NH | RT | 1.5 | 93 |
| 3 | 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂ (2) | 4 | i-Pr₂NH | RT | 0.75 | 95 |
| 4 | 2-Bromotoluene | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | 4 | i-Pr₂NH | RT | 0.75 | 91 |
Data adapted from studies demonstrating room-temperature Sonogashira reactions of aryl bromides.[8]
Experimental Protocol: Room-Temperature Sonogashira Coupling
This protocol is adapted from the work of Buchwald and Fu for the room-temperature coupling of aryl bromides.[8]
Materials:
-
Pd(PhCN)₂Cl₂
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Copper(I) iodide (CuI) (optional, but often used in original protocols)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Diisopropylamine (B44863) (i-Pr₂NH)
-
Anhydrous, degassed Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PhCN)₂Cl₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add CuI (0.03 mmol, 3 mol%) if a co-catalyst is being used.
-
Add 2 mL of anhydrous, degassed dioxane, followed by the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), and diisopropylamine (2.0 mmol).
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction by GC or TLC.
-
Upon completion (typically 0.5-2 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the coupled alkyne.
Summary and Outlook
The use of tri-tert-butylphosphine as a ligand has revolutionized palladium-catalyzed cross-coupling reactions by enabling milder reaction conditions. The protocols and data presented here for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate its broad applicability and high efficiency at low temperatures. This allows for the synthesis of complex molecules with sensitive functional groups, making it an invaluable tool for researchers in organic synthesis and drug development. The development of air-stable precatalysts and phosphonium (B103445) salts has further increased the accessibility and ease of use of this powerful catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-Stable Tri-tert-butylphosphine Equivalent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tri-tert-butylphosphine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tri-tert-butylphosphine (B79228) [P(t-Bu)₃] as a highly effective ligand in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates. While the query specified tri-tert-butylphosphine oxide, the catalytically active species in these transformations is the phosphine (B1218219) ligand itself. This compound is the oxidized, and typically inactive, form of the phosphine. The protocols herein focus on the application of the phosphine ligand, which is essential for the synthesis of key structural motifs found in a wide array of pharmaceuticals.
Introduction to Tri-tert-butylphosphine
Tri-tert-butylphosphine is a sterically bulky and highly electron-rich alkylphosphine ligand. These properties make it exceptionally effective in palladium-catalyzed cross-coupling reactions. The large steric hindrance of the tert-butyl groups promotes the formation of monoligated palladium(0) species, which are highly reactive catalytic intermediates. The strong electron-donating ability of the phosphine increases the electron density on the palladium center, facilitating the crucial oxidative addition step, even with less reactive aryl chlorides.[1] Consequently, catalyst systems employing P(t-Bu)₃ often exhibit high turnover numbers and allow for reactions to proceed under mild conditions.[2]
Application Notes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. The use of P(t-Bu)₃ has been shown to be highly effective for this transformation, particularly with challenging substrates such as heteroaryl bromides and sterically hindered aryl chlorides.[2][3]
Key Advantages:
-
High Yields: Consistently provides good to excellent yields for a wide range of substrates.[4]
-
Mild Conditions: Many couplings can be performed at room temperature.[4]
-
Broad Substrate Scope: Effective for aryl and vinyl halides, including chlorides, and a diverse array of boronic acids.[4]
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Pd Source | Ligand/Pd Ratio | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ / 1.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [2] |
| 2-Bromoanisole | p-Tolylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ / 2 | KF | THF | RT | 12 | 95 | [2] |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Furylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ / 1.5 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 18 | 92 | [3] |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ / 2 | K₃PO₄ | n-Butanol | RT | 0.25 | 96 | [3] |
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is critical in pharmaceutical synthesis, as the aryl amine moiety is a common feature in drug molecules. The Buchwald-Hartwig amination using P(t-Bu)₃ as a ligand allows for the efficient coupling of a wide variety of amines with aryl halides.[5] The bulky and electron-rich nature of P(t-Bu)₃ is particularly advantageous for the coupling of less reactive aryl chlorides and for reactions involving primary and secondary amines.[6]
Key Advantages:
-
Versatility: Applicable to a broad range of aryl halides and amines.[4]
-
Efficiency: Enables reactions to proceed rapidly, often at room temperature for aryl bromides.[6]
-
High Turnover: Achieves high turnover numbers, making the process more cost-effective.[6]
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 80 | 2 | 99 | [6] |
| 1-Bromo-4-cyanobenzene | Aniline | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | RT | 3 | 98 | [6] |
| 2-Chlorotoluene | Diphenylamine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 24 | 95 | [6] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | 16 | 65 | [7] |
Negishi Coupling
The Negishi coupling is a powerful tool for the formation of C-C bonds, particularly when functional group tolerance is crucial. Organozinc reagents are compatible with a wide range of functional groups, making this reaction highly valuable in the synthesis of complex pharmaceutical intermediates.[8] The use of P(t-Bu)₃ has enabled the development of general protocols for the Negishi coupling of aryl chlorides.[8]
Key Advantages:
-
Functional Group Tolerance: Organozinc reagents are compatible with many sensitive functional groups.[8]
-
High Reactivity: Allows for the coupling of sterically hindered substrates.[8]
-
Application to Aryl Chlorides: One of the first general protocols for the Negishi coupling of aryl chlorides utilized P(t-Bu)₃.[8]
Quantitative Data for Negishi Coupling
| Aryl Halide | Organozinc Reagent | Pd Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylzinc chloride | Pd[P(tBu₃)]₂ | - | THF/NMP | 100 | 12 | 96 | [8] |
| 2-Bromoanisole | p-Tolylzinc chloride | Pd₂(dba)₃ | P(t-Bu)₃ | THF | 70 | 12 | 92 | [8] |
| 1-Chloro-4-nitrobenzene | Ethylzinc iodide | Pd[P(tBu₃)]₂ | - | THF | 65 | 12 | 94 | [4] |
| 2-Chloropyridine | (2-Thienyl)zinc chloride | Pd[P(tBu₃)]₂ | - | THF | 65 | 12 | 89 | [4] |
Experimental Protocols
General Considerations
-
Tri-tert-butylphosphine is pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions of P(t-Bu)₃ are less hazardous but should still be handled with care to avoid oxidation.[6]
-
The tetrafluoroborate (B81430) salt of tri-tert-butylphosphine (tBu₃P·HBF₄) is an air-stable solid that can be used as a convenient alternative to the neat phosphine.
-
Palladium precatalysts, such as tBuXPhos Pd G3, are often air- and moisture-stable, simplifying reaction setup.[1]
-
Solvents should be anhydrous and degassed prior to use to prevent quenching of the catalyst and reagents.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, K₃PO₄, and the arylboronic acid.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl bromide and 1,4-dioxane via syringe.
-
Add the tri-tert-butylphosphine solution (e.g., 10% in hexanes) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.[7]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, tBu₃P·HBF₄, and NaOt-Bu to a Schlenk flask.
-
Add the aryl chloride and the amine.
-
Add toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (B109758) (15 mL).
-
Filter the suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
References
- 1. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Bis(tri-tert-butylphosphine)palladium(0) 53199-31-8 [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach | CoLab [colab.ws]
- 8. Tri-tert-butylphosphine 98 13716-12-6 [sigmaaldrich.com]
Application Notes and Protocols for the In Situ Generation of Active Catalysts from Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of phosphine (B1218219) ligands is central to a vast array of catalytic transformations, including cross-coupling reactions, hydrogenations, and various named reactions like the Wittig, Staudinger, and Appel reactions. However, the synthesis, purification, and handling of air-sensitive phosphines can be challenging. Furthermore, in many of these reactions, the phosphine is stoichiometrically consumed and converted to the corresponding phosphine oxide, generating significant waste.
A more sustainable and efficient approach involves the use of air-stable phosphine oxides as pre-catalysts. The active phosphine ligand is generated in situ through a reduction step, immediately prior to or concurrently with the desired catalytic reaction. This methodology not only simplifies experimental procedures and reduces waste but also allows for catalytic cycles where the phosphine oxide byproduct is continuously reduced back to the active phosphine.
These application notes provide detailed protocols and quantitative data for the in situ generation of active catalysts from phosphine oxides, focusing on practical applications in common organic transformations.
Core Concepts and Signaling Pathways
The fundamental principle behind this strategy is the reduction of the stable P=O bond of a phosphine oxide to regenerate the corresponding trivalent phosphine. This can be achieved through various reductive methods, often employing silanes as the terminal reductant. The choice of reducing agent and conditions is critical to ensure chemoselectivity, avoiding the reduction of other functional groups present in the substrates.
Caption: General workflow for in situ catalyst generation from phosphine oxides.
Data Presentation: Quantitative Comparison of Reduction Methods
The following tables summarize quantitative data for the reduction of phosphine oxides to phosphines, which is the key step in the in situ generation of the active catalyst.
Table 1: Silane-Based Reduction of Triphenylphosphine (B44618) Oxide (Ph₃PO)
| Entry | Reducing Agent (Equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield of Ph₃P (%) | Reference |
| 1 | PhSiH₃ (2) | None | Toluene (B28343) | 110 | 24 | >95 | [1] |
| 2 | Ph₂SiH₂ (1.5) | None | Toluene | 100 | 24 | >95 | [2] |
| 3 | (EtO)₃SiH (3) | Ti(OiPr)₄ (10) | Neat | 67 | 1 | 86 | [3] |
| 4 | TMDS (2) | Cu(OTf)₂ (10) | Toluene | 100 | 2 | >95 | [4] |
| 5 | DPDS (1.25) | None | Toluene | 110 | 24 | 99 | [4] |
| 6 | HSiCl₃ (2) | None | Benzene | 78 | 2 | 98 | [1] |
TMDS = Tetramethyldisiloxane; DPDS = 1,3-Diphenyldisiloxane
Table 2: Reduction via Activation with Oxalyl Chloride
| Entry | Phosphine Oxide | Activating Agent (Equiv.) | Reducing Agent (Equiv.) | Solvent | Temp. (°C) | Time | Yield of Phosphine (%) | Reference |
| 1 | Ph₃PO | (COCl)₂ (1.5) | Si₂Cl₆ (1.1) | CH₂Cl₂ | RT | Immediate | >99 | [5] |
| 2 | Tricyclohexylphosphine oxide | (COCl)₂ (1.5) | Si₂Cl₆ (1.1) | CH₂Cl₂ | RT | - | 97 | [5] |
Experimental Protocols
Protocol 1: In Situ Generation of a Palladium Catalyst for Suzuki-Miyaura Cross-Coupling
This protocol details the in situ generation of a palladium(0)-phosphine catalyst from a phosphine oxide pre-catalyst for a typical Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling with in situ catalyst generation.
Materials:
-
Phosphine oxide (e.g., triphenylphosphine oxide), 1.2 mol%
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1 mol%
-
Silane reductant (e.g., phenylsilane), 1.5 equivalents relative to phosphine oxide
-
Aryl halide (e.g., 4-bromotoluene), 1.0 mmol
-
Arylboronic acid (e.g., phenylboronic acid), 1.2 mmol
-
Base (e.g., K₂CO₃), 2.0 mmol
-
Anhydrous solvent (e.g., toluene), 5 mL
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Pre-catalyst preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphine oxide (1.2 mol%) and Pd(OAc)₂ (1 mol%).
-
Solvent addition: Add anhydrous toluene (3 mL) to the flask.
-
Reduction: Add the silane reductant (1.5 equivalents relative to the phosphine oxide) to the mixture. Stir the solution at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the Pd(0)-phosphine complex.
-
Addition of reactants: To the pre-activated catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Appel Reaction with In Situ Phosphine Oxide Reduction
This protocol describes a catalytic version of the Appel reaction for the conversion of an alcohol to an alkyl chloride, using a phosphine oxide as a pre-catalyst.[3]
Workflow Diagram:
Caption: Catalytic cycle of the Appel reaction with in situ phosphine regeneration.
Materials:
-
Dibenzophosphole oxide (catalyst), 10 mol%
-
Diphenylsilane (B1312307) (reductant), 1.5 equivalents
-
Alcohol (e.g., 1-octanol), 1.0 mmol
-
Carbon tetrachloride (CCl₄), 1.5 mmol
-
Anhydrous solvent (e.g., acetonitrile), 5 mL
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction setup: To a dry Schlenk flask under an inert atmosphere, add the dibenzophosphole oxide (10 mol%), the alcohol (1.0 mmol), and anhydrous acetonitrile (B52724) (5 mL).
-
Addition of reagents: Add carbon tetrachloride (1.5 mmol) followed by diphenylsilane (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 3: Catalytic Wittig Reaction using a Phosphine Oxide Pre-catalyst
This protocol outlines a catalytic Wittig reaction where the phosphine oxide byproduct is continuously reduced in situ.[2][6]
Workflow Diagram:
Caption: Catalytic Wittig reaction with in situ phosphine oxide reduction.
Materials:
-
3-Methyl-1-phenylphospholane-1-oxide (pre-catalyst), 10 mol%
-
Diphenylsilane (reductant), 1.5 equivalents
-
Alkyl bromide (e.g., benzyl (B1604629) bromide), 1.2 mmol
-
Aldehyde (e.g., benzaldehyde), 1.0 mmol
-
Base (e.g., K₂CO₃), 2.0 mmol
-
Anhydrous solvent (e.g., toluene), 5 mL
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction setup: To a dry Schlenk flask under an inert atmosphere, add the 3-methyl-1-phenylphospholane-1-oxide (10 mol%), alkyl bromide (1.2 mmol), aldehyde (1.0 mmol), and base (2.0 mmol).
-
Solvent and reductant addition: Add anhydrous toluene (5 mL) followed by diphenylsilane (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solids and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Conclusion
The in situ generation of active catalysts from stable phosphine oxide pre-catalysts offers a powerful and practical approach to a wide range of chemical transformations. These methods streamline experimental procedures, reduce the handling of sensitive reagents, and promote greener chemistry by enabling catalytic cycles that minimize waste. The protocols and data presented herein provide a solid foundation for researchers to implement these efficient catalytic systems in their own synthetic endeavors.
References
- 1. scribd.com [scribd.com]
- 2. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Tri-tert-butylphosphine Oxide Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tri-tert-butylphosphine (B79228) oxide from reaction mixtures. Due to its bulky tert-butyl groups, this byproduct can present unique purification challenges compared to less sterically hindered phosphine (B1218219) oxides like triphenylphosphine (B44618) oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: Why is tri-tert-butylphosphine oxide difficult to remove from my reaction mixture?
A1: The difficulty in removing this compound stems from a combination of its physical properties:
-
High Polarity: The phosphine oxide group imparts significant polarity, leading to solubility in a range of organic solvents.
-
Steric Hindrance: The three bulky tert-butyl groups shield the polar phosphine oxide core, which can reduce the effectiveness of removal methods that rely on intermolecular interactions, such as complexation.
-
Variable Solubility: Its solubility profile can be challenging to predict and may overlap with that of the desired product, complicating separation by simple extraction or precipitation.
Q2: What are the primary strategies for removing this compound?
A2: The main approaches for removing this compound are analogous to those used for other phosphine oxides, but often require significant optimization:
-
Selective Precipitation/Crystallization: Exploiting solubility differences between the byproduct and the desired product in various solvent systems.
-
Chromatographic Purification: Utilizing techniques like flash column chromatography or preparative HPLC.
-
Acid-Base Extraction: Protonating a basic product to move it to an aqueous layer, leaving the neutral phosphine oxide in the organic layer (or vice-versa for an acidic product).
-
Metal Salt Complexation: Forming a coordination complex with a metal salt to induce precipitation.
Q3: Can I use the same methods that work for removing triphenylphosphine oxide (TPPO)?
A3: While the general principles are the same, methods optimized for TPPO may not be directly transferable to this compound. The increased steric bulk of the tert-butyl groups can significantly alter its solubility and ability to form complexes. Therefore, direct application of TPPO removal protocols is likely to be suboptimal and will require re-optimization.
Troubleshooting Guides
Problem 1: Standard precipitation with non-polar solvents is ineffective.
Initial Assessment: You have attempted to precipitate the this compound by adding a non-polar solvent (e.g., hexanes, pentane) to your concentrated reaction mixture, but the byproduct remains in solution or co-precipitates with your product.
Troubleshooting Steps:
-
Solvent System Screening: The solubility of this compound is not well-documented in a wide range of solvents. A systematic screen of anti-solvents is recommended.
-
Temperature Variation: Attempt the precipitation at reduced temperatures (e.g., 0 °C, -20 °C, or -78 °C) to decrease the solubility of the phosphine oxide.
-
Seeding: If you have a pure sample of this compound, adding a small seed crystal may induce crystallization.
Data Presentation: Solvent Properties for Precipitation/Extraction
| Solvent Class | Examples | Polarity Index | Potential Use |
| Non-Polar | Hexanes, Pentane, Cyclohexane | ~0.1 | Anti-solvent for precipitation |
| Ethers | Diethyl ether, MTBE | 2.8 | Can be used in combination with non-polar solvents |
| Chlorinated | Dichloromethane (DCM) | 3.1 | As the primary solvent before adding an anti-solvent |
| Esters | Ethyl acetate (B1210297) (EtOAc) | 4.4 | As the primary solvent before adding an anti-solvent |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | 5.1 | May solubilize both product and byproduct |
| Polar Aprotic | Acetonitrile (MeCN), DMF | 5.8, 6.4 | Likely to solubilize this compound |
Problem 2: Co-elution with the product during column chromatography.
Initial Assessment: During flash column chromatography on silica (B1680970) gel, the this compound elutes with or very close to your desired product.
Troubleshooting Steps:
-
Solvent System Optimization: A thorough screen of eluent systems is crucial. Due to its polarity, a less polar solvent system might retain the phosphine oxide on the column more effectively. Conversely, for very non-polar products, a more polar system might be needed to create separation.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).
-
Gradient Elution: Employ a shallow gradient of the polar modifier in your eluent system to improve resolution between your product and the byproduct.
Experimental Protocols: General Column Chromatography
A general protocol for attempting to separate a moderately polar product from this compound is as follows:
-
Column Packing: Dry pack the column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and adsorb it onto a small amount of silica gel. Dry this plug and load it onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. Collect fractions and analyze by TLC or LC-MS.
Problem 3: Inefficient removal by metal salt complexation.
Initial Assessment: Addition of common metal salts used for TPPO removal (e.g., MgCl₂, ZnCl₂) does not result in significant precipitation of a this compound complex.
Troubleshooting Steps:
-
Lewis Acid Screening: The steric hindrance of the tert-butyl groups may require a stronger or smaller Lewis acid to effectively coordinate to the phosphine oxide oxygen. Consider screening a variety of Lewis acids. A study has shown that lanthanide nitrates can form complexes with this compound, suggesting that other hard Lewis acids could be effective.[1]
-
Solvent Effects: The choice of solvent is critical for the precipitation of the metal complex. Ethereal solvents like THF or non-polar solvents like toluene (B28343) might be more effective than highly polar solvents.
-
Temperature and Concentration: Experiment with varying the temperature and the concentration of both the reaction mixture and the metal salt solution.
Mandatory Visualization
References
Technical Support Center: Purification of Products Contaminated with Tri-tert-butylphosphine Oxide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of tri-tert-butylphosphine (B79228) oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing tri-tert-butylphosphine oxide?
A1: The most common methods for removing this compound, analogous to the removal of the more frequently encountered triphenylphosphine (B44618) oxide (TPPO), are precipitation/crystallization, complexation with metal salts, and silica (B1680970) gel chromatography.[1][2][3][4][5][6][7][8] The choice of method depends on the properties of your desired product, particularly its polarity and solubility.
Q2: My product is non-polar. What is the easiest way to remove the phosphine (B1218219) oxide?
A2: For non-polar products, the simplest method is often precipitation or crystallization of the this compound.[1][6] this compound is expected to have low solubility in non-polar solvents like hexanes or pentane (B18724). Adding such a solvent to your concentrated reaction mixture can cause the phosphine oxide to precipitate, after which it can be removed by filtration. For a more effective separation, a silica gel plug filtration is recommended.[1][2][6]
Q3: My product is polar and does not separate from the phosphine oxide on a silica column. What should I do?
A3: When your product is polar and co-elutes with this compound during chromatography, complexation with a metal salt is an excellent alternative.[2][3] By adding a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), you can form an insoluble complex with the phosphine oxide.[2][3][8] This complex can then be easily filtered off, even from a solution containing your polar product.
Q4: Can I use an acid-base extraction to remove this compound?
A4: While acid-base extraction is a known method for the purification of tertiary phosphine oxides themselves, it is generally less practical for removing them as a contaminant from a desired product.[9] This method involves reacting the phosphine oxide with a strong acid to form a salt, separating the salt, and then neutralizing it to regenerate the phosphine oxide. This multi-step process can be cumbersome and may not be compatible with all products.
Troubleshooting Guides
Issue 1: Precipitation/Crystallization is not working.
-
Problem: The this compound is not precipitating out of solution, or my product is co-precipitating.
-
Solutions:
-
Solvent Choice: Ensure you are using a sufficiently non-polar solvent. Hexanes and pentane are good starting points. You might need to experiment with solvent mixtures, for example, by slowly adding a non-polar solvent to a solution of your crude product in a more polar solvent like dichloromethane (B109758) or diethyl ether.[2]
-
Concentration: The concentration of your crude mixture is crucial. Try concentrating your reaction mixture further to create a supersaturated solution of the phosphine oxide before adding the non-polar solvent.
-
Temperature: Cooling the mixture in an ice bath or refrigerator can significantly decrease the solubility of the phosphine oxide and induce precipitation.[2][7]
-
Seeding: If you have a pure sample of this compound, adding a small crystal to your solution can help initiate crystallization.
-
Issue 2: Metal salt complexation is inefficient.
-
Problem: The phosphine oxide is not precipitating after adding the metal salt.
-
Solutions:
-
Choice of Metal Salt: Zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂) are commonly used.[2][3][8] However, the effectiveness can be solvent-dependent. For instance, calcium bromide (CaBr₂) has been shown to be effective in THF, a solvent where ZnCl₂ and MgCl₂ are less so.[3]
-
Stoichiometry: Ensure you are using a sufficient amount of the metal salt. Typically, one to two equivalents relative to the phosphine oxide are used.
-
Solvent: The precipitation of the metal complex is highly dependent on the solvent. Polar solvents like ethanol (B145695) or ethyl acetate (B1210297) are often suitable for forming the insoluble complex.[2][8]
-
Stirring and Time: Allow sufficient time for the complex to form and precipitate. Stirring the mixture for a couple of hours at room temperature is a good starting point.[4]
-
Issue 3: Silica gel chromatography is not giving good separation.
-
Problem: The this compound is co-eluting with my product.
-
Solutions:
-
Solvent System: The polarity of the eluent is critical. Start with a very non-polar mobile phase (e.g., hexanes or a high hexane/ethyl acetate ratio) and gradually increase the polarity. This compound is quite polar and should adhere strongly to the silica gel.
-
Silica Plug: For a quick separation of a non-polar product, a silica plug is often sufficient.[1][2][6] This involves passing a concentrated solution of your crude product through a short column of silica gel using a non-polar eluent. The phosphine oxide should remain on the silica.
-
Column Loading: Avoid overloading the column. The amount of silica gel should be at least 20-50 times the weight of your crude product for effective separation.[10]
-
Experimental Protocols
Method 1: Purification via Silica Gel Plug
This method is ideal for non-polar products that have a significantly different polarity from the this compound.
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add a non-polar solvent such as hexanes or pentane to precipitate some of the phosphine oxide.
-
Prepare a short column (plug) of silica gel in a fritted funnel.
-
Filter the mixture through the silica plug, eluting with a non-polar solvent or a solvent mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Collect the eluent containing your purified product. The this compound will be retained on the silica gel.
Method 2: Purification via Metal Salt Complexation
This method is particularly useful for polar products that are difficult to separate from this compound by chromatography.
Protocol:
-
If the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in a suitable polar solvent such as ethanol or ethyl acetate.
-
Add 1-2 equivalents of anhydrous zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
An insoluble precipitate of the metal-phosphine oxide complex should form.
-
Filter the mixture to remove the precipitate.
-
The filtrate, containing your product, can then be further worked up as required (e.g., concentration, extraction).
Quantitative Data Summary
| Purification Method | Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| Complexation | MgCl₂ | Toluene/Ethyl Acetate | >95% | [11] |
| Complexation | ZnCl₂ | Ethanol | High | [2][4] |
| Complexation | CaBr₂ | THF | 95-98% | [3] |
| Wet Milling with MgCl₂ | - | - | Reduced from 37.18 to 0.15 area % (HPLC) | [12] |
Note: The efficiency of these methods for this compound may vary and should be optimized for each specific case.
References
- 1. shenvilab.org [shenvilab.org]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. echemi.com [echemi.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. guidechem.com [guidechem.com]
- 12. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Strategies for the Removal of Tri-tert-butylphosphine Oxide
Disclaimer: Detailed experimental data and established protocols specifically for the precipitation of tri-tert-butylphosphine (B79228) oxide are not extensively available in the public domain. The following troubleshooting guides and FAQs are based on established methods for analogous phosphine (B1218219) oxides, such as triphenylphosphine (B44618) oxide (TPPO) and tri-n-butylphosphine oxide. Researchers should use this information as a starting point and expect that optimization will be necessary for their specific reaction conditions and products.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to find specific precipitation protocols for tri-tert-butylphosphine oxide?
A1: While tri-tert-butylphosphine is a common reagent, its corresponding oxide is less frequently a focus of dedicated removal studies compared to the more widely used triphenylphosphine oxide (TPPO). The bulky tert-butyl groups significantly influence the steric and electronic properties of the molecule, leading to different solubility profiles and complexation behavior than TPPO, making direct application of TPPO protocols potentially suboptimal.
Q2: What are the general principles for removing this compound from a reaction mixture?
A2: The primary strategies for removing phosphine oxides like this compound are based on exploiting differences in their physical properties compared to the desired product. The two main precipitation-based approaches are:
-
Differential Solubility: Inducing precipitation by adding a solvent in which the phosphine oxide is poorly soluble, while the desired product remains in solution.
-
Complexation with Metal Salts: Forming an insoluble coordination complex between the phosphine oxide and a metal salt, which can then be removed by filtration.[1]
Q3: How does the structure of this compound affect its solubility compared to TPPO?
A3: The three bulky tert-butyl groups in this compound make it sterically hindered and generally less polar than the aromatic triphenylphosphine oxide. This suggests it may have better solubility in nonpolar organic solvents and lower solubility in polar solvents compared to TPPO. However, empirical determination of solubility is crucial for developing an effective precipitation method.
Q4: What are the key considerations when developing a precipitation method for this compound?
A4: The key considerations are:
-
Solubility of your product: The chosen precipitation conditions must keep your desired product soluble.
-
Solvent system: A combination of a "good" solvent (dissolves both your product and the oxide) and an "anti-solvent" (precipitates the oxide) is often effective.
-
Temperature: Lowering the temperature can often decrease the solubility of the phosphine oxide and improve precipitation yield.
-
Concentration: The concentration of the reaction mixture can significantly impact the efficiency of precipitation.[2]
Troubleshooting Guides
Problem 1: My product is nonpolar and I'm struggling to remove this compound.
-
Cause: this compound is likely more soluble in nonpolar solvents than TPPO, making simple precipitation with anti-solvents like hexanes less effective.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically test the solubility of a pure sample of this compound in a range of nonpolar and moderately polar solvents (e.g., hexanes, heptane, toluene (B28343), diethyl ether, dichloromethane, ethyl acetate) at different temperatures.
-
Anti-Solvent Addition: After concentrating the reaction mixture, dissolve the residue in a minimal amount of a solvent that dissolves your product well but is a poorer solvent for the oxide (e.g., toluene or dichloromethane). Slowly add a nonpolar anti-solvent like hexanes or pentane (B18724) while cooling to induce precipitation of the phosphine oxide.
-
Silica (B1680970) Gel Filtration: If precipitation is unsuccessful, a short plug of silica gel can be used.[3] Elute with a very nonpolar solvent to isolate your product, while the more polar phosphine oxide is retained on the silica.
-
Problem 2: My product is polar, and co-precipitates with this compound.
-
Cause: The solubility characteristics of your polar product and the phosphine oxide may be too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Metal Salt Complexation: This is often the most effective method for polar products.[1] Form a complex of this compound with a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). These complexes are often insoluble in a range of organic solvents.
-
Solvent Selection for Complexation: While protocols for TPPO often use polar solvents like ethanol (B145695) for ZnCl₂ precipitation, the higher lipophilicity of this compound might allow for complexation and precipitation in less polar solvents like toluene or dichloromethane.[4] This could be advantageous for polar products that are highly soluble in alcohols.
-
Acid-Base Extraction: If your product has an acidic or basic functional group, you may be able to perform an acid-base extraction to separate it from the neutral phosphine oxide.
-
Data Presentation: Solubility of Analogous Phosphine Oxides
The following tables provide solubility data for triphenylphosphine oxide and tri-n-butylphosphine oxide to serve as a starting point for solvent selection when developing a protocol for this compound. Note: This data is for analogous compounds and the solubility of this compound will differ.
Table 1: Qualitative Solubility of Triphenylphosphine Oxide (TPPO)
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol, Ethanol | Soluble[5] |
| Ketones | Acetone | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble[6] |
| Ethers | Diethyl Ether | Poorly Soluble (cold)[4] |
| Alkanes | Hexane | Poorly Soluble[4] |
| Water | Water | Low Solubility[4] |
Table 2: Quantitative Solubility of Tri-n-butylphosphine Oxide
| Solvent | Solubility | Temperature (°C) |
| Water | 56 g/L | 20[7] |
| Methanol | Soluble | Not specified |
Experimental Protocols (Adapted for this compound)
Protocol 1: Precipitation by Anti-Solvent Addition (for Nonpolar Products)
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a suitable solvent in which your product is highly soluble (e.g., toluene or dichloromethane).
-
Precipitation: Slowly add a nonpolar anti-solvent (e.g., hexanes or pentane) with vigorous stirring. The optimal ratio of solvent to anti-solvent must be determined empirically.
-
Cooling: Cool the mixture in an ice bath or refrigerator to maximize precipitation of this compound.
-
Filtration: Collect the precipitated solid by filtration and wash the filter cake with a small amount of the cold anti-solvent.
-
Analysis: Analyze the filtrate for purity and the solid to confirm it is the desired phosphine oxide.
Protocol 2: Precipitation by Metal Salt Complexation (for Polar Products)
-
Solvent Exchange: If necessary, remove the reaction solvent under reduced pressure and dissolve the crude mixture in a suitable organic solvent (e.g., ethanol, ethyl acetate, or toluene).
-
Addition of Metal Salt: Add a solution of a metal salt (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol[8]) to the solution of the crude product at room temperature. A molar ratio of 2:1 of ZnCl₂ to the theoretical amount of phosphine oxide is a good starting point.[1]
-
Precipitation: Stir the mixture to induce precipitation of the metal-phosphine oxide complex. Scraping the sides of the flask can be helpful.
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Work-up: The filtrate, containing the purified product, can be concentrated. Further purification may be necessary to remove any excess metal salts.
Mandatory Visualizations
Caption: General workflows for this compound removal.
Caption: Decision tree for selecting a removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shenvilab.org [shenvilab.org]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Separation of Tri-tert-butylphosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of tri-tert-butylphosphine (B79228) oxide by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of reaction mixtures containing tri-tert-butylphosphine oxide.
| Problem | Potential Cause | Suggested Solution |
| This compound co-elutes with my product. | The polarity of the solvent system is too high, causing the phosphine (B1218219) oxide to travel with the product. | Gradually decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and slowly introduce a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. A shallow gradient can improve separation.[1] |
| My product and the phosphine oxide have very similar Rf values on TLC. | The functional groups on your product and the phosphine oxide have similar affinities for the stationary phase (e.g., silica (B1680970) gel). | Try a different solvent system. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane (B109758)/methanol system can alter the selectivity and improve separation.[2] Consider using a different stationary phase, such as alumina, which can offer different separation characteristics. |
| Streaking or tailing of the this compound spot on the TLC plate. | The compound may be interacting too strongly with the acidic silica gel, or the sample may be overloaded. | Add a small amount of a basic modifier, like triethylamine (B128534) (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Ensure you are not spotting too much of the crude reaction mixture on the TLC plate. |
| I can't see the this compound spot on the TLC plate. | This compound is not UV-active. | Use a chemical stain for visualization. Permanganate (B83412) stain or phosphomolybdic acid (PMA) stain are effective for visualizing phosphine oxides. Gentle heating is often required after applying the stain. |
| Column chromatography is not a practical option for my large-scale reaction. | Large-scale chromatography can be time-consuming and expensive. | Consider chromatography-free removal methods. This compound can often be removed by precipitation or crystallization from a suitable solvent, or by complexation with metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to remove by column chromatography?
A1: this compound is a polar compound due to the P=O bond. This polarity can cause it to have similar retention behavior to many polar organic products on silica gel, leading to co-elution. Its bulky tert-butyl groups can also influence its interaction with the stationary phase.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A good starting point for developing a separation method is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexanes. Begin with a low percentage of ethyl acetate and gradually increase the polarity to elute your product while retaining the more polar phosphine oxide on the column.[1]
Q3: How can I determine the Rf value of this compound?
A3: To determine the Rf value, you will need to run a thin-layer chromatography (TLC) plate of your crude reaction mixture. After developing the plate in your chosen solvent system, you must visualize the spot corresponding to this compound using a chemical stain, as it is not UV-active. A permanganate or PMA stain is recommended. The Rf value is then calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[7]
Q4: Are there any alternatives to column chromatography for removing this compound?
A4: Yes, several chromatography-free methods can be effective. These include:
-
Precipitation/Crystallization: this compound may be less soluble than your desired product in certain non-polar solvents. Concentrating the reaction mixture and triturating with a solvent like pentane (B18724) or hexanes can cause the phosphine oxide to precipitate, allowing for its removal by filtration.[1][8]
-
Complexation with Metal Salts: Adding metal salts such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) to the reaction mixture can form an insoluble complex with the phosphine oxide, which can then be filtered off.[3][4][5]
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound does not absorb UV light, you will need to use a chemical stain. The most common and effective stains for phosphine oxides are potassium permanganate (KMnO₄) stain and phosphomolybdic acid (PMA) stain. After dipping the TLC plate in the stain, gentle heating with a heat gun is usually necessary to develop the spots.
Experimental Protocols
Protocol 1: General Procedure for Separation of this compound by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation between your product and the phosphine oxide (ideally, a ΔRf > 0.2).
-
Visualize the plate using a permanganate or PMA stain.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand to the top of the silica gel.
-
-
Loading the Sample:
-
Concentrate the crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the initial eluent (wet loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent as needed to elute your product. The more polar this compound should elute later.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Diagrams
Caption: Troubleshooting workflow for separating this compound.
Caption: General workflow for column chromatography purification.
References
- 1. shenvilab.org [shenvilab.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. echemi.com [echemi.com]
Technical Support Center: Phosphine Oxide Removal by Acid or Metal Salt Complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of phosphine (B1218219) oxides from reaction mixtures using acid or metal salt complexation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing phosphine oxide byproducts without using column chromatography?
A1: The most prevalent non-chromatographic methods for phosphine oxide removal, particularly for triphenylphosphine (B44618) oxide (TPPO), include:
-
Complexation with Metal Salts: This technique involves the addition of metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to the reaction mixture.[1] These salts form insoluble complexes with the phosphine oxide, which can then be easily removed by filtration.[1][2]
-
Precipitation/Crystallization: This method leverages the low solubility of many phosphine oxides in nonpolar solvents like hexanes or ether. By concentrating the reaction mixture and adding a nonpolar solvent, the phosphine oxide can often be selectively precipitated.[1]
-
Chemical Conversion: In some cases, phosphine oxides can be reacted with reagents like oxalyl chloride to form an insoluble salt that is readily separated from the product mixture.[1][2]
Q2: How do I choose the best removal method for my specific experiment?
A2: The optimal method depends on the properties of your desired product:
-
For nonpolar products: Simple precipitation with a nonpolar solvent is often the most straightforward approach.[3]
-
For polar products: When the product shares similar solubility characteristics with the phosphine oxide, complexation with a metal salt like ZnCl₂ in a polar solvent is generally more effective.[1][4]
-
For large-scale reactions: Optimized crystallization or precipitation with metal salts are preferred for their scalability and cost-effectiveness compared to chromatography.[1]
Q3: Can acids be used to precipitate phosphine oxides?
A3: While phosphine oxides are basic and can be protonated by strong Brønsted acids, this does not typically lead to precipitation for removal purposes.[5][6] Instead, Brønsted acids have been shown to promote the reduction of phosphine oxides back to the corresponding phosphines in the presence of a reducing agent.[5][7] One specific application involves using acetic acid with n-hexane to form an immiscible liquid phase with TPPO, allowing for its removal by separation rather than precipitation.[8] The primary acid-based method for removal relies on Lewis acids, specifically metal salts.
Q4: How does metal salt complexation work to remove phosphine oxides?
A4: Phosphine oxides act as hard Lewis bases due to the polarized P=O bond.[9] Metal salts, such as ZnCl₂, MgCl₂, and CaBr₂, are Lewis acids. When introduced into the reaction mixture, the metal center coordinates to the oxygen atom of the phosphine oxide.[9] This forms a stable, often insoluble, metal-phosphine oxide complex that precipitates out of the solution and can be removed by filtration.[2][4]
Troubleshooting Guides
Problem 1: Incomplete removal of phosphine oxide after treatment with a metal salt.
-
Cause A: Insufficient amount of metal salt. The stoichiometry of the metal salt to the phosphine oxide is crucial for effective precipitation.
-
Cause B: Inappropriate solvent. The solubility of the metal-phosphine oxide complex is highly dependent on the solvent system.
-
Solution: Select a solvent in which the complex has minimal solubility. For ZnCl₂ complexation, ethyl acetate (B1210297), isopropyl acetate, and isopropyl alcohol are excellent choices.[4] Conversely, solvents like methanol, acetonitrile, acetone, and dichloromethane (B109758) can lead to poor precipitation.[4][10] For MgCl₂ and CaBr₂, ethereal solvents or toluene (B28343) are effective.[2]
-
-
Cause C: Presence of water. Anhydrous conditions are generally preferred as water can interfere with the complex formation.
-
Solution: Ensure that the metal salt and solvent used are anhydrous.
-
-
Cause D: Inefficient mixing on a large scale. On larger scales, simple stirring may not be sufficient to ensure complete complexation.
-
Solution: For large-scale applications using MgCl₂, employing techniques like wet milling can significantly increase the rate of complexation by continuously exposing fresh surfaces of the metal salt.[11]
-
Problem 2: My product co-precipitates with the phosphine oxide-metal salt complex.
-
Cause: The desired product may also have functional groups that can coordinate to the metal salt, leading to its precipitation along with the phosphine oxide.
-
Solution A: Adjust the solvent system. A solvent that maintains the solubility of the product while minimizing the solubility of the phosphine oxide complex is ideal.
-
Solution B: Use a minimal effective amount of the metal salt to reduce the chances of product complexation. A titration experiment on a small scale can help determine the optimal amount.
-
Solution C: Consider an alternative metal salt. Different metal salts have varying Lewis acidity and coordination properties, and one may show less affinity for your product.
-
Solution D: If co-precipitation is unavoidable, explore other removal methods such as precipitation with a nonpolar solvent or the use of scavenger resins.[1]
-
Problem 3: The phosphine oxide-metal salt complex forms an oil instead of a filterable solid.
-
Cause: This can occur in certain solvent systems where the complex is not crystalline or has some residual solubility. For instance, using ZnCl₂ or MgCl₂ in THF can lead to the formation of an oil or no precipitation at all.[2]
-
Solution: Change the solvent to one known to produce a solid precipitate. For example, if working in THF, consider a solvent exchange to ethyl acetate or isopropyl alcohol before adding the metal salt.[4]
-
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal Using ZnCl₂ in Various Solvents [4][10]
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Isopropyl Alcohol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% (inefficient) |
| Acetonitrile (MeCN) | >15% (inefficient) |
| Acetone | >15% (inefficient) |
| Dichloromethane (DCM) | No precipitate formed |
Table 2: Qualitative Comparison of Metal Salts for TPPO Removal
| Metal Salt | Effective Solvents | Observations |
| ZnCl₂ | Ethanol (B145695), EtOAc, iPrOH, THF | Highly effective in a range of polar solvents.[4] A 2:1 ratio to TPPO is optimal.[4] |
| MgCl₂ | Toluene, Ethyl Acetate | Effective, especially for large-scale applications when combined with wet milling.[1][11] Ineffective in THF.[2] |
| CaBr₂ | THF, 2-MeTHF, MTBE | Very efficient for removing TPPO from ethereal solvents where ZnCl₂ and MgCl₂ are less effective.[2] |
Experimental Protocols
Protocol 1: Removal of TPPO using Zinc Chloride (ZnCl₂) in a Polar Solvent [4][10]
-
Solvent Exchange (if necessary): If the reaction was performed in an unsuitable solvent (e.g., DCM, MeCN), concentrate the crude reaction mixture under reduced pressure. Redissolve the residue in a suitable polar solvent like ethanol or ethyl acetate.
-
Addition of ZnCl₂: To the solution containing the product and TPPO, add solid anhydrous ZnCl₂. A molar ratio of 2:1 (ZnCl₂:TPPO) is generally optimal. For complete removal, a 3:1 ratio can be used.[4]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[4] Stirring for several hours may be necessary to ensure complete precipitation.
-
Filtration: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent used for precipitation to recover any entrained product.
-
Product Isolation: The filtrate, which now contains the purified product, can be concentrated under reduced pressure. Further purification, if needed, can be achieved by crystallization or other standard techniques.
Visualizations
Logical Relationships and Workflows
Caption: General experimental workflow for the removal of phosphine oxides via metal salt complexation.
Caption: Decision-making flowchart for selecting a suitable phosphine oxide removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Brønsted Acid Promoted Reduction of Tertiary Phosphine Oxides | Zendy [zendy.io]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Managing Tri-tert-butylphosphine Oxide in Synthetic Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and managing the primary byproduct, tri-tert-butylphosphine (B79228) oxide, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary "side reaction" associated with tri-tert-butylphosphine?
A1: The most common side reaction is the premature or unwanted oxidation of tri-tert-butylphosphine to tri-tert-butylphosphine oxide. Tri-tert-butylphosphine is highly air-sensitive, with the pure material being pyrophoric and its solutions prone to oxidation.[1] This oxidation can reduce the efficiency of the desired catalytic reaction by consuming the active phosphine (B1218219) ligand.
Q2: Why is the removal of this compound a challenge?
A2: Similar to its more well-studied analog, triphenylphosphine (B44618) oxide (TPPO), this compound is a polar and often crystalline byproduct that can be difficult to separate from reaction products. Its unique solubility profile, influenced by the bulky tert-butyl groups, means that standard purification techniques like chromatography or simple extraction may not be effective, leading to product contamination.
Q3: How does the steric bulk of the tert-butyl groups affect the management of its oxide byproduct?
A3: The significant steric hindrance from the three tert-butyl groups can influence both the reactivity of the phosphine and the physical properties of its oxide. This steric bulk may hinder the effectiveness of some removal techniques, such as complexation with metal salts, which are commonly used for the removal of less hindered phosphine oxides like TPPO.[2]
Troubleshooting Guides
Problem 1: Low Reaction Yield and Presence of this compound in the Crude Mixture Before Work-up.
Possible Cause: Premature oxidation of the tri-tert-butylphosphine ligand.
Solutions:
-
Inert Atmosphere: Ensure all manipulations of tri-tert-butylphosphine and its solutions are performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvent Degassing: Use properly degassed solvents for the reaction to minimize dissolved oxygen.
-
Reagent Purity: Use high-purity, oxygen-free reagents.
Problem 2: Difficulty in Removing this compound During Product Purification.
Scenario 2a: Product is non-polar and stable.
Solution: Selective Precipitation
This method relies on the differential solubility of the non-polar product and the more polar this compound.
Experimental Protocol: Selective Precipitation
-
Reaction Work-up: After the reaction is complete, perform any necessary aqueous washes to remove inorganic salts.
-
Solvent Swap: Concentrate the reaction mixture to remove the reaction solvent.
-
Precipitation: Add a minimal amount of a non-polar solvent in which the product is soluble but the phosphine oxide is not (e.g., hexane, pentane, or a mixture with a small amount of ether).
-
Filtration: Cool the mixture to further decrease the solubility of the phosphine oxide and then filter the mixture, collecting the filtrate which contains the desired product.
-
Repeat if Necessary: If the filtrate still contains a significant amount of the phosphine oxide, the precipitation process can be repeated.[3]
Scenario 2b: Product has moderate polarity or is sensitive to solvent changes.
Solution: Metal Salt Complexation (Requires Optimization)
This method involves the formation of a coordination complex between the phosphine oxide and a metal salt, which then precipitates from the solution. While effective for TPPO, the steric hindrance of this compound may impact the efficiency of this method, and optimization is crucial.[2][4]
Experimental Protocol: Metal Salt Complexation
-
Solvent Selection: This method has been shown to be effective for TPPO in polar solvents like ethanol (B145695) or ethyl acetate.[4] It is recommended to start with the reaction solvent if it is compatible, or perform a solvent exchange to a suitable polar solvent.
-
Addition of Metal Salt: Add a solution of a metal salt, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to the reaction mixture. A 2:1 molar ratio of metal salt to the estimated amount of phosphine oxide is a good starting point.[4]
-
Precipitation: Stir the mixture at room temperature to induce precipitation of the metal-phosphine oxide complex. Scraping the inside of the flask can aid in initiating crystallization.
-
Filtration: Filter the mixture to remove the precipitated complex.
-
Further Purification: The filtrate can then be subjected to further purification steps to remove any remaining impurities and the excess metal salt.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a comparative overview of its properties against the more extensively studied triphenylphosphine oxide (TPPO) to guide experimental design.
| Property | This compound | Triphenylphosphine Oxide (TPPO) | Implications for Minimizing Side Reactions |
| Molecular Weight | 218.32 g/mol [5][6] | 278.28 g/mol | Affects stoichiometry calculations for removal methods. |
| Steric Hindrance | High | Moderate | May reduce the efficiency of metal salt complexation.[2] |
| Polarity | Polar | Polar | Drives the need for specific removal strategies. |
| Solubility | Expected to be soluble in many organic solvents, but with a different profile than TPPO due to the aliphatic nature of the tert-butyl groups. Specific quantitative data is not readily available. | Soluble in polar organic solvents like ethanol and ethyl acetate. Low solubility in non-polar solvents like hexane.[7][8] | The choice of solvent for precipitation is critical and must be determined empirically. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Tri-tert-butylphosphine Oxidation by ³¹P NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ³¹P NMR spectroscopy to monitor the oxidation of tri-tert-butylphosphine (B79228).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, from sample preparation to data analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or distorted NMR signals | 1. Poor shimming of the NMR spectrometer. 2. Presence of paramagnetic impurities. 3. High sample viscosity. 4. Inhomogeneous sample mixture. | 1. Re-shim the spectrometer, particularly the Z1 and Z2 shims. 2. Ensure all glassware is scrupulously clean. Use high-purity solvents. 3. Dilute the sample. 4. Ensure the sample is fully dissolved and mixed. |
| Low signal-to-noise ratio | 1. Insufficient number of scans. 2. Low sample concentration. 3. Incorrect pulse width or relaxation delay. | 1. Increase the number of scans. 2. Increase the sample concentration if possible. 3. Calibrate the 90° pulse width for your specific sample and probe. Ensure the relaxation delay is at least 5 times the longest T1 of the phosphorus nuclei in your sample for accurate quantification. |
| Presence of unexpected peaks | 1. Contamination of the NMR tube or solvent. 2. Formation of side products other than the expected oxide. 3. Presence of an external standard in a co-axial insert that is leaking. | 1. Use clean, dry NMR tubes and high-purity deuterated solvents. 2. Note the chemical shifts of any additional peaks. These could correspond to other phosphorus-containing species.[1] 3. Check the integrity of the co-axial insert. |
| Inaccurate quantification of oxidation | 1. Incomplete relaxation of the phosphorus nuclei. 2. Non-uniform excitation of the spectral window. 3. Baseline distortions. | 1. Use a sufficiently long relaxation delay (D1), typically 5 times the T1 of the slowest relaxing species. 2. Ensure the transmitter offset is placed in the center of the spectral region of interest. 3. Carefully phase and baseline correct the spectrum before integration. |
| Rapid oxidation of tri-tert-butylphosphine during sample preparation | 1. Exposure to air or moisture. Tri-tert-butylphosphine is pyrophoric. | 1. Handle tri-tert-butylphosphine and prepare the NMR sample under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 2. Use dry, degassed deuterated solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ³¹P NMR chemical shifts for tri-tert-butylphosphine and its oxidation product?
A1: The approximate ³¹P NMR chemical shifts are summarized in the table below. Note that the exact chemical shift can vary slightly depending on the solvent, concentration, and temperature.
| Compound | Structure | ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | ~ +63 |
| Tri-tert-butylphosphine oxide | O=P(C(CH₃)₃)₃ | ~ +49 (estimated based on similar phosphine (B1218219) oxides) |
Q2: How can I quantify the percentage of tri-tert-butylphosphine that has been oxidized?
A2: The percentage of oxidation can be determined by integrating the signals corresponding to tri-tert-butylphosphine and this compound in the ³¹P NMR spectrum. The relative percentage of each species is calculated from the ratio of their integral areas to the total integral area of all phosphorus-containing species. For accurate quantification, it is crucial to ensure complete relaxation of the phosphorus nuclei by using an appropriate relaxation delay (D1).[1]
Q3: What solvent should I use for my ³¹P NMR experiment?
A3: A common choice is deuterated chloroform (B151607) (CDCl₃). However, other deuterated solvents such as benzene-d₆, toluene-d₈, or THF-d₈ can also be used, provided the phosphine and its oxide are soluble. It is critical to use dry and degassed solvents to prevent unwanted oxidation during the experiment.
Q4: How should I prepare my NMR sample, given the air-sensitivity of tri-tert-butylphosphine?
A4: Due to its pyrophoric nature, tri-tert-butylphosphine must be handled under an inert atmosphere.[2] Sample preparation should be carried out in a glovebox or using standard Schlenk line techniques. A recommended procedure is to weigh the tri-tert-butylphosphine in a glovebox, dissolve it in the desired deuterated solvent, and then transfer the solution to an NMR tube which is then sealed with a cap and parafilm or a specialized J. Young NMR tube.
Q5: My reaction mixture contains other phosphorus-containing compounds. How can I identify them?
A5: The wide chemical shift range of ³¹P NMR spectroscopy allows for the differentiation of various phosphorus-containing species.[3] Different functional groups and oxidation states will have characteristic chemical shift ranges. For example, phosphonium (B103445) salts typically appear in a different region of the spectrum compared to phosphines and phosphine oxides. If you suspect the formation of specific side products, you can compare the observed chemical shifts to literature values or synthesize authentic samples for comparison.
Experimental Protocol: Monitoring Tri-tert-butylphosphine Oxidation by ³¹P NMR
This protocol outlines a general method for monitoring the oxidation of tri-tert-butylphosphine.
1. Sample Preparation (under inert atmosphere): a. In a glovebox, accurately weigh approximately 10-20 mg of tri-tert-butylphosphine into a small vial. b. Add 0.6 mL of dry, degassed deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the phosphine. c. Using a clean pipette, transfer the solution to a standard 5 mm NMR tube. d. Securely cap the NMR tube and wrap the cap with parafilm for an extra seal. For long-term monitoring, a J. Young NMR tube is recommended.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for the ³¹P frequency. c. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. d. Shim the magnetic field to obtain a narrow and symmetrical lock signal.
3. ³¹P NMR Data Acquisition: a. Set up a standard one-dimensional ³¹P experiment with proton decoupling. b. Key Parameters:
- Pulse Angle: 30-45° (to allow for a shorter relaxation delay if quantification is not the primary goal of each individual spectrum in a time course). For accurate quantification in a single spectrum, use a 90° pulse with a long relaxation delay.
- Transmitter Offset: Set to the center of the expected spectral range (e.g., around 55 ppm).
- Spectral Width: A width of 100-150 ppm should be sufficient to cover the signals of both the phosphine and its oxide.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (D1): For kinetic monitoring, a shorter delay (e.g., 2-5 seconds) may be used to acquire spectra more rapidly. For accurate quantification of a single time point, a longer delay of at least 5 times the longest T1 should be used.
- Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.
4. Monitoring the Oxidation: a. To monitor the oxidation over time, acquire a series of ³¹P NMR spectra at regular intervals. b. The oxidation can be initiated by briefly uncapping the NMR tube to introduce a small amount of air, or if the reaction is slow, by monitoring the sample prepared with non-degassed solvent over time. For a more controlled experiment, a known amount of an oxidizing agent can be added.
5. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase and baseline correct each spectrum. c. Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm). d. Integrate the signals corresponding to tri-tert-butylphosphine and its oxide product. e. Calculate the relative percentages of each species at each time point to monitor the progress of the oxidation.
Visualizations
Caption: Experimental workflow for monitoring tri-tert-butylphosphine oxidation.
Caption: Oxidation pathway of tri-tert-butylphosphine.
References
Technical Support Center: Optimizing Catalyst Loading to Reduce Phosphine Oxide Waste
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize catalyst loading and minimize phosphine (B1218219) oxide byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is phosphine oxide waste and why is it a problem?
A1: Phosphine oxides, such as triphenylphosphine (B44618) oxide (TPPO), are common byproducts generated in stoichiometric amounts in widely used organic reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions. The formation of the highly stable phosphorus-oxygen double bond (P=O) drives these reactions to completion. However, the resulting phosphine oxide is often difficult to separate from the desired product due to similar polarity, leading to challenging and costly purification processes like column chromatography, which are not ideal for large-scale synthesis. This contributes to poor atom economy and significant chemical waste.
Q2: How can I minimize the generation of phosphine oxide waste?
A2: The primary strategy to minimize phosphine oxide waste is to move from a stoichiometric phosphine-mediated process to a catalytic one. This is achieved by in-situ regeneration of the active phosphine catalyst from its oxide byproduct. This catalytic cycle is typically accomplished by introducing a reducing agent, most commonly a silane (B1218182), into the reaction mixture. By using only a catalytic amount of the phosphine (e.g., 1-10 mol%), the generation of phosphine oxide waste is drastically reduced.
Q3: What are the key components of a catalytic system for phosphine regeneration?
A3: A typical catalytic system consists of three main components:
-
A phosphine oxide pre-catalyst: This is the phosphine oxide that will be reduced in situ to the active phosphine catalyst. Certain structures, like cyclic phosphine oxides, can be more easily reduced.
-
A reducing agent: Hydrosilanes (e.g., phenylsilane (B129415), diphenylsilane) are the most common and effective reducing agents due to their functional group tolerance.
-
Optional co-catalysts/additives: In some cases, Brønsted acids can be used to activate the silane, facilitating the reduction of the phosphine oxide.
Q4: Can lowering the catalyst loading have a negative impact on the reaction?
A4: Yes, while the goal is to use the lowest effective catalyst loading, reducing it too much can lead to slow or incomplete reactions. There is an optimal range for the catalyst loading that balances reaction efficiency with waste reduction. It is crucial to screen a range of loadings to find the sweet spot for your specific reaction. For instance, in a catalytic Mitsunobu reaction, lowering the catalyst loading from 10 mol% to 1 mol% may still provide a respectable yield, but further reduction could significantly impact the conversion.[1]
Troubleshooting Guides
This guide addresses specific issues you might encounter when implementing a catalytic phosphine system to reduce phosphine oxide waste.
Problem: The catalytic reaction is slow or does not go to completion.
-
Possible Cause 1: Insufficient Catalyst Loading. The catalyst concentration may be too low to effectively turn over the reaction.
-
Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Screen a range of concentrations to find the optimal loading for your specific substrates and conditions.[1]
-
-
Possible Cause 2: Inefficient Reducing Agent. The chosen silane may not be reactive enough under the reaction conditions to regenerate the phosphine catalyst efficiently.
-
Solution: Switch to a more reactive silane. For example, phenylsilane is often effective.[1] Also, ensure the silane is fresh and has not been degraded by moisture.
-
-
Possible Cause 3: Catalyst Inhibition. Other reagents or byproducts in the reaction mixture may be inhibiting the catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry. In some cases, additives from the stoichiometric reaction may interfere with the catalytic cycle and may need to be excluded or replaced.
-
Problem: The yield of the desired product is low, even with catalyst loading optimization.
-
Possible Cause 1: Competing Side Reactions. The reaction conditions required for the catalytic cycle (e.g., elevated temperatures) may be promoting undesired side reactions.
-
Solution: Screen different solvents and temperatures. Sometimes, a lower temperature for a longer reaction time can improve selectivity.
-
-
Possible Cause 2: Incompatible Substrates. The substrates themselves may be sensitive to the reducing agent or other components of the catalytic system.
-
Solution: Perform control experiments to test the stability of your starting materials and product under the catalytic conditions in the absence of one of the coupling partners.
-
Data Presentation
The following tables summarize quantitative data from studies on catalytic reactions designed to reduce phosphine oxide waste.
Table 1: Effect of Catalyst Loading on a Catalytic Mitsunobu Reaction [1]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 10 | 77 |
| 2 | 5 | 77 |
| 3 | 1 | 54 |
Reaction conditions: 1-phenylphospholane oxide pre-catalyst, 4-nitrobenzoic acid, benzyl (B1604629) alcohol, DIAD, and phenylsilane in THF at 80°C for 18 hours.[1]
Table 2: Optimization of a Catalytic Wittig Reaction [2]
| Entry | Phosphine Oxide Pre-catalyst (mol%) | Reducing Agent | Yield (%) | E:Z Ratio |
| 1 | 10 | Phenylsilane | 85 | 2:1 |
| 2 | 5 | Phenylsilane | 82 | 2:1 |
| 3 | 10 | Diphenylsilane | 96 | 2:1 |
Reaction conditions: Stilbene formation from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) bromide.[2]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Mitsunobu Reaction [1]
This protocol is a representative example for optimizing catalyst loading in a Mitsunobu reaction to reduce phosphine oxide waste.
-
Preparation: To a 15 mL pressure tube equipped with a magnetic stir bar, add the phosphine oxide pre-catalyst (e.g., 1-phenylphospholane 1-oxide, at the desired mol%) and the carboxylic acid (1.5 equivalents).
-
Reagent Addition: Add the solvent (e.g., THF, to achieve a suitable concentration). This is followed by the addition of the alcohol (1.0 equivalent), the azodicarboxylate (e.g., DIAD, 1.1 equivalents), and the silane reducing agent (e.g., phenylsilane, 1.1 equivalents).
-
Reaction: Seal the pressure tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for a set time (e.g., 18 hours).
-
Analysis: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The yield and purity of the product can then be determined by standard analytical techniques (e.g., NMR, GC-MS).
Mandatory Visualization
Caption: Catalytic cycle for phosphine regeneration to reduce phosphine oxide waste.
Caption: Troubleshooting workflow for optimizing catalytic phosphine reactions.
References
Technical Support Center: Effective Removal of Tri-tert-butylphosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of tri-tert-butylphosphine (B79228) oxide from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tri-tert-butylphosphine oxide often challenging?
A1: this compound, a common byproduct in many organic reactions, can be difficult to remove due to its high polarity and potential for co-crystallization with the desired product. Its bulky tert-butyl groups can also influence its solubility profile, making separation challenging.
Q2: What are the most common methods for removing this compound?
A2: The primary methods for the removal of this compound, largely adapted from techniques used for the analogous triphenylphosphine (B44618) oxide (TPPO), include:
-
Crystallization/Precipitation: Exploiting solubility differences between the desired product and the phosphine (B1218219) oxide in various solvent systems.
-
Chromatography: Primarily using a silica (B1680970) gel plug to adsorb the polar phosphine oxide.
-
Extraction: Utilizing liquid-liquid extraction techniques.
-
Complexation: Forming insoluble complexes with metal salts that can be removed by filtration.
Q3: Are there any safety precautions I should take when working with solvents for removal?
A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of each solvent by consulting its Safety Data Sheet (SDS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the removal of this compound.
Issue 1: My product is co-precipitating with the this compound.
-
Solution: This indicates that the chosen anti-solvent is too non-polar, causing both your product and the phosphine oxide to crash out of solution. Try using a slightly more polar anti-solvent or a different solvent system altogether. Stepwise cooling of the solution, rather than rapid cooling, can also promote selective crystallization.
Issue 2: The this compound is not precipitating out of solution.
-
Solution 1: Insufficient Anti-Solvent: You may not have added enough of the non-polar "anti-solvent" to induce precipitation. Gradually add more of the anti-solvent while stirring and cooling the mixture.
-
Solution 2: Solvent Choice: The initial solvent in which your crude material is dissolved may be too non-polar. The principle of precipitation relies on a significant polarity difference between the initial solvent and the anti-solvent. Consider re-dissolving your crude product in a more polar solvent before adding the non-polar anti-solvent.
-
Solution 3: Concentration: The concentration of this compound might be too low for precipitation to occur. If possible, concentrate the reaction mixture further before attempting precipitation.
Issue 3: I am losing a significant amount of my product during silica plug filtration.
-
Solution: This suggests that your product may have some polarity and is being retained on the silica gel along with the phosphine oxide.
-
Solvent Polarity: Try eluting the silica plug with a slightly more polar solvent or a gradient of solvents. This can help to wash your product through while leaving the more polar phosphine oxide adsorbed.
-
Silica Amount: Use the minimum amount of silica necessary to retain the phosphine oxide. A very long silica plug increases the chances of product retention.
-
Alternative Sorbents: In some cases, using a less polar stationary phase like alumina (B75360) might be beneficial.
-
Issue 4: Formation of an insoluble metal-phosphine oxide complex is not working.
-
Solution: The choice of both the metal salt and the solvent is crucial for this method to be effective.
-
Solvent Compatibility: Metal salt complexation is often solvent-dependent. For instance, magnesium and zinc complexes may not be effective in ethereal solvents like THF.[1] Consider performing the complexation in solvents like toluene (B28343) or ethyl acetate.[1]
-
Anhydrous Conditions: Ensure that anhydrous conditions are maintained, as the presence of water can interfere with the formation of the metal complex.
-
Data Presentation
Table 1: Solvent Selection Guide for this compound Removal
| Method | Principle | Recommended Solvents | Comments |
| Precipitation / Crystallization | Low solubility of the phosphine oxide in non-polar solvents. | Initial (Polar): Dichloromethane (DCM), Toluene, Diethyl Ether. Anti-solvent (Non-polar): Hexanes, Pentane (B18724), Cyclohexane. | The choice of the initial solvent depends on the solubility of the desired product. The key is a significant polarity difference to induce selective precipitation. |
| Silica Plug Filtration | Strong adsorption of the polar phosphine oxide onto silica gel. | Eluent: Pentane/Ether or Hexane/Ether mixtures. | A non-polar eluent is used to wash the less polar product through the silica plug, while the polar phosphine oxide remains adsorbed.[2][3] |
| Metal Salt Complexation | Formation of an insoluble complex between the phosphine oxide and a metal salt. | Toluene, Ethyl Acetate. | Metal salts like ZnCl₂, MgCl₂, and CaBr₂ can be effective.[1] This method is often performed at room temperature or with gentle heating. |
| Extraction | Partitioning of the phosphine oxide into an immiscible phase. | Butanone and water. | In some cases, an acidic or basic wash can be used to move either the product or the impurity into an aqueous layer. |
Disclaimer: The solubility of this compound is not as extensively documented as that of triphenylphosphine oxide (TPPO). The solvent recommendations are based on general principles of "like dissolves like" and successful methods reported for analogous phosphine oxides.
Experimental Protocols
Protocol 1: Removal by Precipitation/Crystallization
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a moderately polar solvent (e.g., diethyl ether or toluene) in which both the product and this compound are soluble.
-
Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Cool the mixture in an ice bath or refrigerator to maximize the precipitation of the phosphine oxide.
-
Collect the precipitated this compound by filtration, washing the solid with a small amount of the cold anti-solvent.
-
The filtrate contains the desired product, which can be recovered by removing the solvent under reduced pressure.
Protocol 2: Removal by Silica Plug Filtration
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as a mixture of pentane and diethyl ether.[2][3]
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the column with the same non-polar solvent system, collecting the filtrate which contains the purified product. The this compound will remain adsorbed on the silica gel.
Visualizations
Caption: Solvent selection workflow for this compound removal.
Caption: Experimental workflow for removal by precipitation.
References
Technical Support Center: Large-Scale Purification Strategies for Tri-tert-butylphosphine Oxide Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tri-tert-butylphosphine (B79228) oxide from reaction mixtures on a large scale.
Frequently Asked Questions (FAQs)
Q1: What is tri-tert-butylphosphine oxide and why is it difficult to remove?
This compound is a byproduct formed from the oxidation of tri-tert-butylphosphine, a common bulky electron-rich ligand used in various chemical reactions. Its removal can be challenging due to its high stability and unique solubility profile, which can sometimes lead to co-purification with the desired product. The sterically hindered tert-butyl groups can also affect its reactivity and interaction with purification media.
Q2: What are the main strategies for removing this compound on a large scale?
The primary strategies for the large-scale removal of this compound are based on exploiting differences in physical properties between the phosphine (B1218219) oxide and the desired product. These methods include:
-
Crystallization/Precipitation: Leveraging differential solubility in various solvent systems.
-
Acid-Base Extraction: Protonating the phosphine oxide to form a salt and extracting it into an aqueous layer.[1]
-
Chromatography: Primarily using silica (B1680970) gel plugs for crude purification of non-polar products.[2][3]
-
Complexation with Metal Salts: Forming insoluble complexes with certain metal salts, although this is less documented for bulky alkylphosphine oxides compared to triphenylphosphine (B44618) oxide (TPPO).[4]
Q3: How does the steric bulk of the tert-butyl groups affect purification compared to triphenylphosphine oxide (TPPO)?
The bulky tert-butyl groups in this compound make it more non-polar and sterically hindered than TPPO. This has several implications for purification:
-
Solubility: It is likely to be more soluble in non-polar organic solvents and less soluble in polar solvents compared to TPPO.
-
Crystallinity: It may have different crystallization properties.
-
Complexation: The steric hindrance might impede the formation of complexes with metal salts, a common strategy for TPPO removal.[4]
Q4: Can I reduce this compound back to the phosphine to facilitate removal?
While reduction of phosphine oxides is possible, it often requires harsh reagents and conditions, especially for sterically hindered and electron-rich phosphine oxides.[5] For large-scale operations, removing the phosphine oxide directly is typically a more practical and economical strategy.
Troubleshooting Guides
Problem 1: My product co-precipitates with this compound during crystallization.
-
Cause: The solubility of your product and the phosphine oxide are too similar in the chosen solvent system.
-
Solution 1: Solvent Screening: Experiment with a wider range of solvent and anti-solvent systems. Consider using a solvent in which your product is highly soluble and the phosphine oxide is sparingly soluble, then add an anti-solvent in which the phosphine oxide is insoluble but your product remains in solution.
-
Solution 2: Temperature Optimization: Investigate the temperature dependence of solubility for both your product and the phosphine oxide. A carefully controlled cooling profile might allow for selective crystallization.
Problem 2: this compound remains in the organic phase after an aqueous extraction.
-
Cause: The phosphine oxide is not sufficiently protonated to become water-soluble.
-
Solution 1: Use a stronger acid: Instead of a weak acid, consider using a stronger one like sulfuric acid or hydrochloric acid to form the corresponding phosphonium (B103445) salt.[1]
-
Solution 2: Multiple Extractions: Perform multiple extractions with the acidic aqueous solution to improve the removal efficiency.
Problem 3: this compound co-elutes with my non-polar product during silica gel chromatography.
-
Cause: The polarity of the phosphine oxide and your product are too similar for effective separation with the chosen eluent.
-
Solution 1: Eluent Optimization: Use a very non-polar eluent system, such as pure hexanes or a hexane/toluene mixture, to elute your product while retaining the more polar phosphine oxide on the silica.
-
Solution 2: Alternative Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina (B75360) or reverse-phase silica.
Problem 4: Attempts to form a precipitate with metal salts like ZnCl₂ are unsuccessful.
-
Cause: The steric hindrance of the tert-butyl groups may prevent the formation of a stable, insoluble complex with the metal salt. This method is generally more effective for less hindered phosphine oxides like TPPO.[4]
-
Solution: Alternative Strategies: Focus on other purification methods such as crystallization or acid-base extraction, which are more likely to be successful for this bulky phosphine oxide.[1]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | General Solubility |
| This compound | 218.32 | 102-103 / 13 mmHg | Likely soluble in non-polar organic solvents. | |
| Tri-tert-butylphosphine | 202.32 | 30-35 | 102-103 / 13 mmHg | Soluble in most organic solvents. |
| Tri-n-butylphosphine oxide | 218.32 | 64-69 | 150 / 1.5 mmHg | Soluble in water (56 g/L at 20°C) and organic solvents.[6][7] |
| Triphenylphosphine oxide | 278.28 | 154-158 | 360 | Poorly soluble in non-polar solvents like hexanes.[8] |
Table 2: Comparison of Large-Scale Purification Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Crystallization / Precipitation | Differential solubility | Potentially high purity, scalable, cost-effective. | Requires significant solubility difference, can have yield losses. | Products with significantly different solubility profiles from the phosphine oxide. |
| Acid Salt Formation & Extraction | Protonation to form a water-soluble salt | Effective for basic phosphine oxides, can be highly selective.[1] | Requires use of acids, may not be suitable for acid-sensitive products. | Acid-stable products. |
| Silica Gel Plug Filtration | Adsorption based on polarity | Quick for crude purification, removes polar impurities.[2][3] | Limited to non-polar products, may not provide high purity, generates silica waste. | Crude purification of non-polar products. |
| Metal Salt Complexation | Formation of an insoluble complex | Can be effective for some phosphine oxides.[4] | May be ineffective for sterically hindered phosphine oxides, potential for product coordination. | Less recommended for this compound without experimental validation. |
Experimental Protocols
Protocol 1: Purification by Acid Salt Formation and Extraction [1]
This method is based on the principle that tertiary phosphine oxides can be protonated by strong acids to form salts that have different solubility profiles, often being more soluble in aqueous phases.
-
Dissolution: Dissolve the crude reaction mixture containing the product and this compound in a suitable inert organic solvent (e.g., toluene, diethyl ether).
-
Acid Addition: To the solution, add an equimolar amount of a strong acid (e.g., sulfuric acid, hydrochloric acid) relative to the amount of tri-tert-butylphosphine used in the reaction. The reaction to form the salt can be performed at temperatures ranging from 0 to 80 °C.
-
Extraction: Add water to the mixture and stir vigorously. The protonated this compound salt will preferentially partition into the aqueous phase.
-
Phase Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove any residual acid.
-
Product Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization/Precipitation
This protocol relies on finding a solvent system where the product and this compound have significantly different solubilities.
-
Solvent Selection: Through small-scale trials, identify a solvent or solvent mixture in which the desired product is soluble, but the this compound is poorly soluble, especially at lower temperatures. Given its likely non-polar nature, consider systems like hexanes, heptane, or mixtures of a more polar solvent (e.g., ethyl acetate, dichloromethane) with a non-polar anti-solvent (e.g., hexanes).
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of the chosen hot solvent in which both the product and the phosphine oxide are soluble.
-
Cooling and Precipitation: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 0-5 °C) to induce the crystallization of the less soluble component (ideally the phosphine oxide).
-
Filtration: Filter the mixture to separate the precipitated solid (phosphine oxide) from the solution containing the product.
-
Washing: Wash the collected solid with a small amount of the cold solvent to recover any entrained product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Silica Gel Plug Filtration for Non-Polar Products [2][3]
This method is suitable for a rapid, crude purification when the desired product is significantly less polar than this compound.
-
Column Preparation: Prepare a short, wide column (a "plug") of silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Concentrate the crude reaction mixture and re-dissolve it in a minimal amount of the non-polar solvent. Load this solution onto the top of the silica gel plug.
-
Elution: Elute the column with the non-polar solvent. The non-polar product should elute quickly, while the more polar this compound will be retained on the silica.
-
Fraction Collection: Collect the eluent containing the product.
-
Product Isolation: Concentrate the collected fractions under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification via acid salt formation.
References
- 1. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 2. shenvilab.org [shenvilab.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Page loading... [wap.guidechem.com]
- 7. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tri-tert-butylphosphine Oxide and Triphenylphosphine Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While phosphine (B1218219) ligands have long been the workhorses of cross-coupling and other transition-metal-catalyzed reactions, their corresponding oxides are often considered byproducts. However, a growing body of research highlights the potential of phosphine oxides to act as effective ancillary ligands or catalyst promoters. This guide provides a comparative analysis of two such phosphine oxides: the sterically hindered tri-tert-butylphosphine (B79228) oxide and the widely recognized triphenylphosphine (B44618) oxide, focusing on their performance and underlying properties in catalytic applications.
At a Glance: Key Differences and Catalytic Implications
The primary distinction between tri-tert-butylphosphine oxide and triphenylphosphine oxide lies in their steric and electronic profiles, which significantly influence their behavior in a catalytic cycle. This compound, with its bulky tert-butyl groups, imposes a much larger steric footprint compared to the planar phenyl rings of triphenylphosphine oxide. This steric bulk can be advantageous in promoting challenging reductive elimination steps and stabilizing monoligated, highly active catalytic species. Conversely, the electronic properties also differ, with the alkyl substituents of this compound rendering it more electron-donating than the aryl-substituted triphenylphosphine oxide.
| Property | This compound | Triphenylphosphine Oxide | Catalytic Implication |
| Steric Bulk | High | Moderate | This compound: Favors reductive elimination, can stabilize low-coordinate metal centers, and may enhance selectivity by controlling substrate approach. |
| Electron Donating Ability | High | Moderate | This compound: Enhances the rate of oxidative addition by increasing electron density on the metal center. |
| Solubility | Generally soluble in common organic solvents | Soluble in many organic solvents, but can be less soluble in non-polar solvents | Can influence catalyst solubility and reaction homogeneity. |
| Primary Catalytic Role | Potential as a performance-enhancing ligand, particularly in challenging cross-coupling reactions. | Often used as a stabilizing ligand to prevent catalyst decomposition (e.g., palladium black formation).[1] | The choice of phosphine oxide can be tailored to address specific challenges within a catalytic cycle. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct, head-to-head comparative studies of this compound and triphenylphosphine oxide as the primary ligand in a specific catalytic reaction are not extensively documented in the literature, insights can be gleaned from the well-established behavior of their corresponding phosphine analogues and related phosphine oxides.
Bulky, electron-rich phosphines like tri-tert-butylphosphine are known to be highly effective ligands for challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, particularly with unreactive aryl chlorides.[2][3] The enhanced reactivity is attributed to the ligand's ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] It is plausible that this compound, when used as an ancillary ligand, could confer similar benefits by influencing the electronic and steric environment of the active catalyst.
Triphenylphosphine oxide, on the other hand, has been explicitly shown to act as a stabilizing ligand in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling of potassium aryldimethylsilanolates, the addition of triphenylphosphine oxide prevents the precipitation of palladium black, leading to more reproducible yields and reaction rates.[1]
A study on the Suzuki-Miyaura reaction of unreactive aryl chlorides using bulky di(1-adamantyl)phosphine oxide and di-tert-butylphosphine (B3029888) oxide as preligands demonstrated the effectiveness of sterically hindered phosphine oxides in promoting catalysis.[5] This suggests that this compound would likely exhibit strong performance in similar systems.
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions where phosphine or phosphine oxide ligands are crucial. These can serve as a starting point for designing comparative studies.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from studies on the Suzuki-Miyaura coupling of aryl chlorides using bulky phosphine oxide pre-catalysts.[5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine oxide ligand (this compound or triphenylphosphine oxide, 0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (KOtBu, 3.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine oxide ligand, and potassium tert-butoxide.
-
Add the aryl chloride and arylboronic acid to the tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Ligand Influence
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a workflow for comparing the performance of different phosphine oxide ligands.
Conclusion
The choice between this compound and triphenylphosphine oxide as a ligand or additive in catalysis is a nuanced one, dictated by the specific demands of the chemical transformation. This compound, with its pronounced steric bulk and electron-donating character, holds significant promise for overcoming the challenges associated with unreactive substrates and for promoting difficult steps in the catalytic cycle. In contrast, triphenylphosphine oxide has a well-documented role as a reliable stabilizing agent, preventing catalyst deactivation and ensuring reaction reproducibility.
For researchers and drug development professionals, understanding these fundamental differences is key to rational catalyst system design. While direct comparative data remains somewhat sparse, the principles outlined in this guide, derived from the broader understanding of phosphine ligand chemistry, provide a solid foundation for ligand selection and optimization in the pursuit of more efficient and robust catalytic processes. Further head-to-head experimental comparisons are warranted to fully elucidate the catalytic potential of these and other phosphine oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 3. P(t-Bu)3 - トリ-tert-ブチルホスフィン、98 [sigmaaldrich.com]
- 4. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Navigating Steric Hindrance: A Comparative Guide to Trialkylphosphine Oxides
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular architecture is paramount. In the realm of organophosphorus chemistry, trialkylphosphine oxides (R₃P=O) are a versatile class of molecules whose utility is often dictated by the steric bulk of their alkyl substituents. This guide provides an objective comparison of the steric effects of different trialkylphosphine oxides, supported by quantitative data and detailed experimental protocols, to aid in the rational selection of these reagents for various applications.
The spatial arrangement of the alkyl chains in trialkylphosphine oxides significantly influences their coordination chemistry, reactivity, and performance in roles such as ligands for metal catalysts, surfactants in nanoparticle synthesis, and extractants in separation science. A key metric used to quantify this steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at the metal center.
Comparative Analysis of Steric Parameters
While extensive data exists for the Tolman cone angles of trialkylphosphines, direct experimental or calculated values for their corresponding oxides are less common. However, as the steric profile is primarily determined by the alkyl groups, the cone angles of the parent phosphines serve as a reliable approximation for the steric bulk of the corresponding phosphine (B1218219) oxides. The following table summarizes the calculated Tolman cone angles for a selection of common trialkylphosphines, providing a quantitative basis for comparing their steric impact.
| Trialkylphosphine Oxide (R₃P=O) | Corresponding Trialkylphosphine (R₃P) | Tolman Cone Angle (θ) [°] |
| Trimethylphosphine oxide | Trimethylphosphine (PMe₃) | 118 |
| Triethylphosphine (B1216732) oxide | Triethylphosphine (PEt₃) | 132 |
| Tripropylphosphine oxide | Tripropylphosphine (PPr₃) | 132 |
| Tributylphosphine (B147548) oxide | Tributylphosphine (PBu₃) | 132 |
| Triisopropylphosphine oxide | Triisopropylphosphine (PiPr₃) | 160 |
| Tricyclohexylphosphine oxide | Tricyclohexylphosphine (PCy₃) | 170 |
| tert-Butylphosphine oxide | tert-Butylphosphine (PtBu₃) | 182 |
Note: The Tolman cone angles presented are for the corresponding trialkylphosphines as a close approximation of the steric bulk of the trialkylphosphine oxides.
The Influence of Steric Effects in Applications
The choice of trialkylphosphine oxide can have a profound impact on experimental outcomes. For instance, in the synthesis of nanocrystals, the steric hindrance of the trialkylphosphine oxide capping agent can influence particle size and stability. Similarly, in solvent extraction processes, the length and branching of the alkyl chains can affect the extraction efficiency and selectivity for different metal ions.
A notable example of the direct impact of steric hindrance is observed in the coordination chemistry of these ligands with metal centers. The bulkier the alkyl groups, the more significant the steric repulsion, which can influence the number of ligands that can coordinate to a metal and the overall stability of the resulting complex.
Experimental Protocols
The synthesis of trialkylphosphine oxides is typically achieved through the oxidation of the corresponding trialkylphosphine. Below are representative experimental protocols for the synthesis of common trialkylphosphine oxides.
Synthesis of Triethylphosphine Oxide
Materials:
-
Triethylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triethylphosphine in acetone.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield triethylphosphine oxide as a white, hygroscopic solid.
Synthesis of Tributylphosphine Oxide
Materials:
-
Tributylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tributylphosphine in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a slight excess of 30% hydrogen peroxide to the solution at room temperature.
-
Stir the mixture vigorously for 4-6 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the toluene under reduced pressure to obtain tributylphosphine oxide as a white solid.
Synthesis of Trioctylphosphine (B1581425) Oxide (TOPO)
Materials:
-
Trioctylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve trioctylphosphine in hexane in a round-bottom flask.
-
Add a stoichiometric amount of 30% hydrogen peroxide.
-
Stir the biphasic mixture at room temperature for 12-24 hours until the reaction is complete (monitored by ³¹P NMR).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the hexane under reduced pressure to yield trioctylphosphine oxide as a white, waxy solid.
The Evolving Landscape of Bulky Phosphine Ligands: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of tri-tert-butylphosphine (B79228) and other widely used bulky phosphine (B1218219) ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct quantitative comparisons involving tri-tert-butylphosphine oxide are limited in readily available literature, this guide will also elucidate the role of phosphine oxides in catalysis.
The development of bulky, electron-rich phosphine ligands has been a transformative advancement in organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under milder conditions and with broader substrate scope.[1] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), and various members of the biarylphosphine class, including XPhos and SPhos, have become indispensable tools for challenging coupling reactions.[2][3] Their steric bulk is crucial for promoting the formation of the active monoligated palladium(0) species and facilitating the reductive elimination step, while their electron-donating properties enhance the rate of oxidative addition.[2][4]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The choice of ligand significantly influences the reaction's efficiency, particularly with challenging substrates like aryl chlorides. Below is a summary of the performance of several bulky phosphine ligands in this reaction.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [5] |
| P(t-Bu)₃ | 4-Bromotoluene | 2-Methylphenylboronic acid | KF | THF | RT | 12 | 95 | [6] |
| SPhos | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 94 | [7] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 92 | [8] |
| P(o-tolyl)₃ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >98 | [9] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, especially with less reactive aryl chlorides and a wide range of amine coupling partners.[1]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chloroanisole | Diphenylamine | NaOt-Bu | Toluene | Reflux | 16 | 65 | [10] |
| tBuXPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 99 | [11] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | [2] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 99 | [12] |
The Role of this compound and Other Phosphine Oxides
While this guide focuses on the performance of phosphine ligands, it is important to address the role of their corresponding oxides, such as this compound. The available scientific literature suggests that phosphine oxides are not typically employed as the primary ancillary ligands in the catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions in the same manner as their phosphine counterparts.
Instead, phosphine oxides have been investigated and are often utilized in several other capacities:
-
Pre-ligands or Ligand Precursors: Some methodologies utilize phosphine oxides as air-stable precursors that are reduced in situ to the corresponding active phosphine ligand.
-
Stabilizing Agents: There is evidence to suggest that phosphine oxides can act as stabilizing ligands for palladium catalysts, preventing the precipitation of palladium black and thereby maintaining catalytic activity over longer periods.
-
Components of Catalyst Systems: In certain catalytic systems, phosphine oxides are formed as a byproduct of the reaction and can influence the overall catalytic performance.
Direct, quantitative data comparing the performance of this compound as a primary ligand against other bulky phosphines in these specific cross-coupling reactions is scarce in the reviewed literature. This suggests that while phosphine oxides play a role in the broader context of palladium catalysis, their application as the main electron-donating and sterically influencing ligand in the catalytic cycle of these reactions is not as prevalent or well-documented as that of the phosphines themselves.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful and comparable results in catalysis research.
General Procedure for Suzuki-Miyaura Coupling with Tri-tert-butylphosphine
A representative experimental protocol for a Suzuki-Miyaura coupling reaction using a tri-tert-butylphosphine precursor is as follows: In an inert atmosphere glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%), tri-tert-butylphosphonium tetrafluoroborate (B81430) (3.6 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and KF (2.0 equiv). Anhydrous THF is added, and the mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[6]
General Procedure for Buchwald-Hartwig Amination with XPhos
A typical experimental procedure for a Buchwald-Hartwig amination using XPhos is as follows: An oven-dried reaction tube is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), the aryl chloride (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.4 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to the specified temperature for the required time. After cooling, the reaction mixture is worked up, and the product is purified by chromatography.[2]
Signaling Pathways and Experimental Workflows
Visualizing the relationships between ligand properties and catalytic outcomes, as well as the experimental workflow, can provide a clearer understanding of the catalytic process.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Air-Stability of Tri-tert-butylphosphine and its Phosphonium Salt Equivalent
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is paramount in the successful execution of chemical syntheses. For reactions requiring electron-rich and sterically bulky phosphine (B1218219) ligands, tri-tert-butylphosphine (B79228) is a prominent choice. However, its pronounced air-sensitivity presents significant handling challenges. This guide provides an objective comparison of the air-stability of tri-tert-butylphosphine and its commonly used phosphonium (B103445) salt equivalent, tri-tert-butylphosphonium tetrafluoroborate (B81430), supported by experimental data and detailed protocols.
Executive Summary
Tri-tert-butylphosphine is a highly reactive and pyrophoric compound that readily oxidizes upon exposure to air, necessitating stringent anaerobic handling techniques. In stark contrast, its phosphonium salt, tri-tert-butylphosphonium tetrafluoroborate, is an air-stable solid that can be handled and stored in a standard laboratory environment without significant degradation. This superior stability makes the phosphonium salt a more practical and safer alternative for many applications, where the active phosphine can be generated in situ.
Data Presentation: A Comparative Analysis
The following table summarizes the key differences in air-stability between tri-tert-butylphosphine and its phosphonium salt. The quantitative data for the phosphine is based on reported observations of its rapid oxidation, while the data for the phosphonium salt reflects its documented high stability.
| Parameter | Tri-tert-butylphosphine | Tri-tert-butylphosphonium Tetrafluoroborate |
| Appearance | Colorless liquid or low-melting solid | White crystalline solid |
| Air-Stability | Highly air-sensitive; pyrophoric | Air-stable; can be handled in air |
| Oxidation Product | Tri-tert-butylphosphine oxide | No reaction with air under ambient conditions |
| Handling Requirements | Requires inert atmosphere (glovebox or Schlenk line) | Standard benchtop handling |
| Storage | Under inert gas, sealed container | In a sealed container at room temperature |
| ³¹P NMR Shift (CDCl₃) | ~ +63 ppm | ~ +33 ppm |
| ³¹P NMR Shift of Oxide | ~ +49 ppm | N/A |
| Observed Oxidation Rate | Rapid (e.g., a 0.1 M solution in THF can be fully oxidized in < 4 minutes) | Negligible |
Experimental Protocols
To quantitatively assess the air-stability, a comparative experiment can be performed by monitoring the oxidation of both compounds in solution using ³¹P NMR spectroscopy.
Objective:
To compare the rate of oxidation of tri-tert-butylphosphine and tri-tert-butylphosphonium tetrafluoroborate in an air-exposed solvent.
Materials:
-
Tri-tert-butylphosphine
-
Tri-tert-butylphosphonium tetrafluoroborate
-
Anhydrous, degassed deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Gas dispersion tube
Experimental Workflow Diagram:
Caption: Experimental workflow for comparing the air-stability.
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, prepare a 0.1 M solution of tri-tert-butylphosphine in anhydrous, degassed CDCl₃ in an NMR tube.
-
On the benchtop, prepare a 0.1 M solution of tri-tert-butylphosphonium tetrafluoroborate in CDCl₃ in a separate NMR tube.
-
-
Initial NMR Analysis:
-
Acquire an initial ³¹P NMR spectrum (t=0) for both samples to confirm the purity and initial concentration.
-
-
Exposure to Air:
-
Remove the caps (B75204) of the NMR tubes and place a gas dispersion tube just above the surface of the solution in each tube.
-
Gently bubble air through both solutions at a consistent, slow rate.
-
-
Time-Resolved NMR Monitoring:
-
Acquire ³¹P NMR spectra of both samples at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
-
Data Analysis:
-
For each spectrum of the tri-tert-butylphosphine sample, integrate the signals corresponding to the phosphine (δ ≈ +63 ppm) and its oxide (δ ≈ +49 ppm).
-
Calculate the percentage of remaining tri-tert-butylphosphine at each time point.
-
For the phosphonium salt sample, monitor for any changes in the spectrum.
-
Expected Results:
-
Tri-tert-butylphosphine: A rapid decrease in the intensity of the phosphine signal and a corresponding increase in the phosphine oxide signal is expected. Complete oxidation is anticipated within a short timeframe.
-
Tri-tert-butylphosphonium Tetrafluoroborate: No significant change in the ³¹P NMR spectrum is expected, demonstrating its stability to air oxidation under these conditions.
Chemical Transformation and Stability Comparison
The chemical transformation that tri-tert-butylphosphine undergoes in the presence of air is a straightforward oxidation to its corresponding phosphine oxide. The phosphonium salt, however, is resistant to this transformation due to the phosphorus atom already being in a higher oxidation state and tetra-coordinated, lacking the lone pair of electrons that is susceptible to oxidation.
Caption: Oxidation pathway and relative stability comparison.
Conclusion
For chemical applications requiring a bulky and electron-rich phosphine ligand, tri-tert-butylphosphonium tetrafluoroborate offers a significantly more stable and safer alternative to the highly air-sensitive tri-tert-butylphosphine.[1][2][3] Its ability to be handled in the air without degradation simplifies experimental setup and enhances safety, making it an ideal precursor for the in situ generation of tri-tert-butylphosphine. This guide provides researchers with the necessary information to make an informed decision on reagent selection based on stability and handling requirements.
References
A Comparative Guide to Analytical Methods for Quantifying Tri-tert-butylphosphine Oxide
For researchers, scientists, and drug development professionals, the accurate quantification of tri-tert-butylphosphine (B79228) oxide (t-Bu3PO), a common byproduct in reactions involving tri-tert-butylphosphine, is crucial for process optimization, impurity profiling, and quality control. This guide provides an objective comparison of the principal analytical methods for t-Bu3PO quantification, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired sample throughput. The following table summarizes the typical performance characteristics of three common analytical techniques for the quantification of tri-tert-butylphosphine oxide.
| Parameter | ³¹P Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantifies phosphorus nuclei in a magnetic field. | Separates based on polarity, detects UV absorbance. | Separates based on volatility and mass-to-charge ratio. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.1 - 0.5 µg/mL | ~ 1 ppm (with derivatization)[1] |
| Limit of Quantification (LOQ) | ~ 0.5 - 5 µg/mL | ~ 0.5 - 1.5 µg/mL | ~ 5 ppm (with derivatization) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 85 - 110% |
| Precision (% RSD) | < 2% | < 2% | < 10% |
| Sample Throughput | Low to Medium | High | Medium |
| Matrix Effects | Low | Medium to High | High |
| Strengths | Absolute quantification without a specific reference standard, structural information. | High precision and accuracy, widely available. | High sensitivity and selectivity, definitive identification. |
| Weaknesses | Lower sensitivity, requires specialized equipment. | Requires a chromophore, potential for matrix interference. | May require derivatization, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ³¹P NMR (qNMR) is a powerful technique for the direct quantification of phosphorus-containing compounds. The signal intensity is directly proportional to the number of phosphorus nuclei, allowing for absolute quantification when an internal standard of known concentration is used.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d₄)
-
Internal Standard (e.g., triphenyl phosphate, certified reference material)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ³¹P NMR spectrum using a pulse program with a sufficient relaxation delay (D1) to ensure complete relaxation of the phosphorus nuclei (typically 5 times the longest T1 relaxation time). A common starting point for D1 is 30 seconds.
-
Data Processing: Process the spectrum by applying an appropriate phasing and baseline correction.
-
Quantification: Integrate the signals corresponding to this compound and the internal standard. Calculate the concentration of this compound using the following formula:
C_sample = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / V)
Where:
-
C_sample = Concentration of the sample
-
I_sample, I_std = Integral values of the sample and standard
-
N_sample, N_std = Number of phosphorus nuclei in the sample and standard (both are 1)
-
MW_sample, MW_std = Molecular weights of the sample and standard
-
m_std = Mass of the standard
-
V = Volume of the solvent
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, which has a weak chromophore, detection is typically performed at low UV wavelengths.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization may be necessary to improve its chromatographic properties, although direct analysis is also possible. The following is a general protocol for direct injection.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., triphenylphosphine)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 218, 161, 57).
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in dichloromethane, adding a known concentration of the internal standard.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Quantification: Generate a calibration curve based on the ratio of the peak area of this compound to the peak area of the internal standard. Calculate the concentration in the unknown samples using this curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the quantification of this compound using the described analytical methods.
Caption: General workflow for t-Bu3PO analysis.
References
A Comparative Guide to LC-MS and ³¹P NMR for the Analysis of Reaction Mixtures Containing Tri-tert-butylphosphine Oxide
For researchers, scientists, and drug development professionals, the accurate monitoring of chemical reactions is paramount. When reactions involve organophosphorus reagents, such as tri-tert-butylphosphine (B79228), the formation of its corresponding oxide, tri-tert-butylphosphine oxide, is a common byproduct that often needs to be quantified to determine reaction completion or side-product formation. This guide provides a comparative overview of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Comparison of Analytical Techniques
The choice between LC-MS and ³¹P NMR for the analysis of this compound in reaction mixtures depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy.
| Feature | LC-MS Analysis | ³¹P NMR Analysis |
| Principle | Separation by chromatography followed by mass-based detection. | Detection of the phosphorus nucleus in a magnetic field. |
| Sample Preparation | Often requires extraction (SPE or LLE), filtration, and dilution. Can be complex. | Minimal; often just dilution in a deuterated solvent.[1] |
| Sensitivity | Very high, with method quantification limits in the ng/L to ng/g range for some phosphine (B1218219) oxides. | High intrinsic sensitivity due to 100% natural abundance of ³¹P.[1] |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio. | Excellent, with a wide chemical shift range providing good separation of different phosphorus species.[1][2] |
| Quantitative Accuracy | Requires careful calibration with standards. Matrix effects can be a challenge. | Can be highly accurate, especially with the use of an internal standard.[1] |
| Analysis Time | Can be high-throughput, but individual sample run times include chromatography. | Generally rapid, especially for simple spectra. |
| Instrumentation | Requires a dedicated LC-MS system. | Requires an NMR spectrometer with a phosphorus probe. |
| Key Advantages | Excellent for complex matrices and trace-level detection. | Simple sample preparation, non-destructive, and provides structural information. Often considered superior for reaction monitoring of phosphine oxidation.[3] |
| Key Disadvantages | More complex sample preparation, potential for matrix effects. | Lower sensitivity than MS for trace analysis, higher instrument cost. |
Experimental Protocols
LC-MS/MS Method for Phosphine Oxide Analysis
While a specific validated method for this compound was not found in the reviewed literature, the following protocol is based on a published UPLC-MS/MS method for the quantification of other phosphine oxides and can be adapted.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by ultrapure water.
-
Loading: Dilute the reaction mixture in an appropriate solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with a stronger organic solvent, possibly containing a small amount of acid or base to facilitate elution.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
2. UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for phosphine oxides.
-
MS/MS Detection: Monitor the precursor ion for protonated this compound ([M+H]⁺) and its characteristic product ions. The exact m/z values would need to be determined experimentally.
3. Quantitative Analysis
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
The concentration in the reaction mixture sample is determined by comparing its peak area to the calibration curve.
Quantitative ³¹P NMR Method
This protocol is based on established principles for quantitative ³¹P NMR analysis.[1][4]
1. Sample Preparation
-
Take a representative aliquot of the reaction mixture.
-
Add a known amount of a suitable internal standard. An ideal internal standard should have a single ³¹P resonance that does not overlap with the signals of the analyte or other components in the mixture. Triphenyl phosphate (B84403) is a commonly used internal standard.[1]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
2. NMR Data Acquisition
-
Acquire the ³¹P NMR spectrum on an NMR spectrometer.
-
Ensure that the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time of the phosphorus nuclei of interest) to allow for complete relaxation of the nuclei between scans. This is crucial for accurate integration and quantification.[4]
-
Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
3. Quantitative Analysis
-
Integrate the area of the ³¹P signal corresponding to this compound and the signal of the internal standard.
-
The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / I_standard) * (N_standard / N_analyte) * (C_standard)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the this compound signal
-
I_standard = Integral of the internal standard signal
-
N_standard = Number of phosphorus atoms in the internal standard
-
N_analyte = Number of phosphorus atoms in this compound
-
C_standard = Concentration of the internal standard
-
Quantitative Data Comparison
The following table summarizes typical performance data for the analysis of phosphine oxides using LC-MS/MS, based on a study of various phosphine oxides. Specific data for this compound would require experimental determination.
| Parameter | LC-MS/MS Performance |
| Method Quantification Limit (MQL) | 0.004 - 0.10 ng/g in solid samples |
| Recoveries | 56.4 - 120 % |
| Relative Standard Deviation (RSD) | < 20 % |
For ³¹P NMR, the limit of detection (LOD) and limit of quantification (LOQ) are dependent on the instrument's magnetic field strength, the number of scans, and the specific sample matrix. However, its high sensitivity and the 100% natural abundance of the ³¹P nucleus allow for the detection of trace amounts of phosphorus-containing compounds.[1]
Visualizing the Workflows
References
³¹P NMR Spectroscopy: A Powerful Tool for Validating Phosphine Oxide Formation
For researchers, scientists, and drug development professionals working with phosphorus-containing compounds, accurate and efficient validation of chemical transformations is paramount. The oxidation of phosphines to phosphine (B1218219) oxides is a common reaction, whether desired or as an unwanted side reaction. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for unequivocally confirming this transformation. This guide provides a detailed comparison of ³¹P NMR with other analytical methods, supported by experimental data and protocols, to demonstrate its efficacy in validating phosphine oxide formation.
Quantitative Data Comparison: The ³¹P NMR Chemical Shift
The key advantage of ³¹P NMR in monitoring phosphine oxidation lies in the significant and predictable change in the phosphorus chemical shift (δ) upon the formation of the P=O bond. Phosphines (P(III) compounds) typically resonate in a broad range in the upfield region of the spectrum, while their corresponding phosphine oxides (P(V) compounds) appear at distinctly downfield chemical shifts. This large chemical shift dispersion minimizes signal overlap and allows for clear identification and quantification of both the starting material and the product.[1][2]
Below is a table summarizing typical ³¹P NMR chemical shifts for common phosphines and their corresponding phosphine oxides.
| Compound | Structure | Phosphine ³¹P Chemical Shift (δ, ppm) | Phosphine Oxide ³¹P Chemical Shift (δ, ppm) | Δδ (ppm) |
| Trimethylphosphine | P(CH₃)₃ | -62.0[3] | 36.2[3] | 98.2 |
| Triethylphosphine | P(CH₂CH₃)₃ | -20.4 | 48.3[3] | 68.7 |
| Tri-n-butylphosphine | P(CH₂CH₂CH₂CH₃)₃ | -32.0[3] | 43.0 | 75.0 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 9.95[4] | 47.3[4] | 37.35 |
| Triphenylphosphine | P(C₆H₅)₃ | -6.2[5] | 25.0 - 30.0[6] | ~31-36 |
| Triphenylphosphite | P(OC₆H₅)₃ | 128.0 | -18.0 (Triphenylphosphate) | -146.0 |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature.
The substantial downfield shift upon oxidation provides a clear spectral window to monitor the reaction's progress. The disappearance of the phosphine signal and the concurrent appearance and growth of the phosphine oxide signal can be used for quantitative analysis of reaction kinetics and final conversion.[7][4]
Experimental Protocol: Monitoring Phosphine Oxidation with ³¹P NMR
This section outlines a general procedure for monitoring the autoxidation of a phosphine, such as tricyclohexylphosphine, in real-time using ³¹P NMR spectroscopy.
1. Sample Preparation:
-
Prepare a solution of the phosphine (e.g., 250 mM tricyclohexylphosphine) in a suitable deuterated solvent (e.g., CDCl₃ or diethyl carbonate) directly in a 5 mm NMR tube.[7][4]
-
Ensure the solvent is free of peroxides, which can cause rapid oxidation.
2. NMR Data Acquisition:
-
The experiment can be performed on both high-field and benchtop NMR spectrometers equipped with a phosphorus probe.[7][4]
-
For real-time monitoring, a series of 1D ³¹P spectra are collected over time.[7][4]
-
Typical acquisition parameters for a benchtop NMR spectrometer (e.g., 80 MHz) could be:
-
For kinetic studies, it is crucial to maintain a constant temperature.
3. Data Processing and Analysis:
-
Process the collected spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using an external standard (e.g., 85% H₃PO₄).[5]
-
Integrate the signals corresponding to the phosphine and the phosphine oxide. The relative integrals can be used to determine the conversion of the phosphine to the phosphine oxide over time.[7][4]
Alternative Validation Methods: A Comparative Overview
While ³¹P NMR is a powerful tool, other analytical techniques can also be employed to validate phosphine oxide formation. The table below compares ³¹P NMR with common alternatives.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Measures the magnetic properties of the ³¹P nucleus. | - Direct and unambiguous detection of phosphorus-containing species.[1] - Large chemical shift dispersion for clear differentiation of phosphines and phosphine oxides.[1][2] - Quantitative analysis of reaction mixtures without the need for response factors.[2] - Non-destructive.[4] | - Lower sensitivity compared to mass spectrometry. - Requires a specialized NMR spectrometer. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity, capable of detecting trace amounts of product. - Provides molecular weight information, confirming the addition of an oxygen atom. | - Can be destructive. - May not distinguish between isomers. - Quantification can be more complex and may require isotopic labeling or calibration curves. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Fast and relatively inexpensive. - The appearance of a strong P=O stretching band (typically 1100-1300 cm⁻¹) is indicative of phosphine oxide formation. | - Can be difficult to interpret in complex mixtures due to overlapping signals. - Less suitable for quantitative analysis compared to NMR. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | - Provides definitive structural proof of phosphine oxide formation. | - Requires a single crystal of the product, which may be difficult to obtain. - Not suitable for in-situ reaction monitoring. |
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for phosphine oxide validation and a comparison of the analytical techniques.
Caption: Workflow for phosphine oxide formation and validation using ³¹P NMR.
Caption: Comparison of analytical techniques for phosphine oxide validation.
Conclusion
³¹P NMR spectroscopy offers a robust, quantitative, and non-destructive method for the validation of phosphine oxide formation. The significant downfield chemical shift observed upon oxidation provides a clear and unambiguous indicator of the reaction's progress and completion. While other techniques such as mass spectrometry and IR spectroscopy can provide complementary information, ³¹P NMR often stands as the method of choice for its directness and quantitative power in analyzing reaction mixtures containing phosphines and their oxides. For researchers in synthetic chemistry and drug development, mastering the application of ³¹P NMR is a valuable asset for ensuring the integrity and purity of their phosphorus-containing compounds.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. magritek.com [magritek.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
A Comparative Guide to Mechanistic Studies of Catalytic Cycles Involving Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct catalytic systems where phosphine (B1218219) oxides play a crucial role. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in understanding and applying these methodologies. The two systems highlighted are:
-
Secondary Phosphine Oxides as Ligand Precursors in Palladium-Catalyzed Suzuki-Miyaura Coupling: This section explores the use of air-stable secondary phosphine oxides (SPOs) which, through tautomerization to phosphinous acids, act as effective ligands for palladium catalysts in cross-coupling reactions.
-
Phosphine Oxide Recycling in the Catalytic Wittig Reaction: This section examines a green chemistry approach to the classic Wittig reaction, where the phosphine oxide byproduct is recycled in situ, rendering the process catalytic in phosphine.
System 1: Secondary Phosphine Oxides as Ligand Precursors in Palladium-Catalyzed Suzuki-Miyaura Coupling
Secondary phosphine oxides (SPOs) are valuable pre-ligands in catalysis due to their stability and the in situ formation of the active phosphinous acid tautomer which coordinates to the metal center. This section compares the performance of two bulky di(1-adamantyl)phosphine oxide (SPO-Ad)-derived palladium precatalysts, POPd-Ad and POPd2-Ad, in the Suzuki-Miyaura coupling of unreactive aryl chlorides.
Data Presentation: Comparison of SPO-Ad-Derived Precatalysts
The following table summarizes the catalytic performance of POPd-Ad and POPd2-Ad in the Suzuki-Miyaura coupling of phenyl chloride and 4-tolylboronic acid.
| Precatalyst | Catalyst Loading (mol %) | Reaction Time (h) | Conversion Yield (%) |
| POPd-Ad | 2 | 0.5 | 99 |
| POPd2-Ad | 1 | 0.5 | 99 |
Reaction conditions: Phenyl chloride (0.5 mmol), 4-tolylboronic acid (0.75 mmol), KOtBu (1.5 mmol), in 1,4-dioxane (B91453) (2 mL) at 95 °C.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction:
-
To a dried Schlenk tube containing a magnetic stir bar, the palladium precatalyst (POPd-Ad, 2 mol % or POPd2-Ad, 1 mol %), aryl chloride (0.5 mmol), arylboronic acid (0.75 mmol), and base (KOtBu, 1.5 mmol) are added.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (2 mL) is added via syringe.
-
The reaction mixture is stirred at 95 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the conversion yield is determined by GC-MS analysis.
Visualization of the Catalytic Cycle and Workflow
Catalytic cycle for Suzuki-Miyaura coupling with an SPO pre-ligand.
Experimental workflow for the Suzuki-Miyaura coupling.
System 2: Phosphine Oxide Recycling in the Catalytic Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for alkene formation, but it traditionally suffers from the stoichiometric generation of phosphine oxide waste. The catalytic Wittig reaction addresses this by regenerating the active phosphine catalyst from the phosphine oxide byproduct in situ, typically through reduction with a silane. This section compares the performance of different phosphine oxide pre-catalysts in a catalytic γ-umpolung addition–Wittig olefination.
Data Presentation: Comparison of Phosphine Oxide Pre-catalysts
The table below compares the efficiency of various phosphine oxide pre-catalysts in the synthesis of a 1,2-dihydroquinoline (B8789712) derivative.
| Pre-catalyst | Catalyst Loading (mol %) | Reaction Time (h) | Isolated Yield (%) |
| Bridged Bicyclic Phosphine Oxide | 15 | 4 | 88 |
| Phospholane Oxide | 15 | 24 | 62 |
| Dibenzophosphole Oxide | 15 | 48 | < 23 |
Reaction conditions: o-(p-toluenesulfonamido)benzaldehyde (0.2 mmol), ethyl allenoate (0.6 mmol), diphenylsilane (B1312307) (0.4 mmol), in toluene (B28343) (0.03 M) at 80 °C.
Experimental Protocols
General Procedure for the Catalytic γ-Umpolung Addition–Wittig Olefination:
-
To a flame-dried Schlenk tube, the phosphine oxide pre-catalyst (0.03 mmol, 15 mol %) and diphenylsilane (0.4 mmol) in toluene are added. The mixture is stirred at 80 °C for 10 minutes to pre-reduce the phosphine oxide.
-
o-(p-toluenesulfonamido)benzaldehyde (0.2 mmol) is then added to the reaction mixture.
-
A solution of ethyl allenoate (0.6 mmol) in toluene is added slowly via a syringe pump over 1 hour.
-
The reaction is stirred at 80 °C for the specified time.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the 1,2-dihydroquinoline product.
Visualization of the Catalytic Cycle and Workflow
Catalytic cycle for the Wittig reaction with in situ phosphine oxide reduction.
Experimental workflow for the catalytic Wittig reaction.
Beyond Tri-tert-butylphosphine: A Comparative Guide to Advanced Ligands for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the optimization of cross-coupling reactions is a critical endeavor. The choice of ligand is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall robustness. While tri-tert-butylphosphine (B79228) has been a workhorse ligand, a new generation of phosphines and N-heterocyclic carbenes (NHCs) offers significant advantages in challenging coupling reactions. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform ligand selection in your synthetic endeavors.
Tri-tert-butylphosphine's efficacy stems from its steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1] However, its sensitivity to air and limitations with certain challenging substrates have driven the development of more sophisticated and often more stable ligand systems. This guide will focus on three major classes of alternatives: Buchwald-type biaryl phosphine (B1218219) ligands, cataCXium® ligands, and N-heterocyclic carbenes (NHCs).
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of various ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, offering a quantitative comparison of their effectiveness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of different ligands in the coupling of aryl chlorides, which are often challenging substrates, is a key benchmark.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Catalyst System | Substrate | Product Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | 95 | [2] |
| S-Phos | Pd(OAc)₂ / S-Phos | 4-Chlorotoluene | 98 | [3] |
| X-Phos | Pd(OAc)₂ / X-Phos | 4-Chlorotoluene | 99 | [2] |
| cataCXium® A | Pd(OAc)₂ / cataCXium® A | 4-Chlorotoluene | >99 | [4] |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | 96 | [5] |
Reaction conditions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the respective ligand, a base (e.g., K₃PO₄, Cs₂CO₃), and a solvent (e.g., toluene (B28343), dioxane) at elevated temperatures. Yields are for the isolated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides and sterically hindered amines.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Ligand | Catalyst System | Substrate | Product Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | 92 | [6] |
| RuPhos | Pd(OAc)₂ / RuPhos | 4-Chlorotoluene | 98 | [7] |
| BrettPhos | Pd(OAc)₂ / BrettPhos | 4-Chlorotoluene | 97 | [8] |
| cataCXium® A | Pd(OAc)₂ / cataCXium® A | 4-Chlorotoluene | 95 | [9] |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | 94 | [5] |
Reaction conditions typically involve a palladium precursor, the ligand, a strong base (e.g., NaOt-Bu, LHMDS), and an aprotic solvent (e.g., toluene, THF) at elevated temperatures. Yields are for the isolated product.
Heck Reaction
The Heck reaction enables the formation of C-C bonds between aryl halides and alkenes. Ligand choice can significantly impact the efficiency and regioselectivity of this transformation.
Table 3: Comparison of Ligand Performance in the Heck Reaction of an Aryl Bromide with an Alkene
| Ligand | Catalyst System | Substrates | Product Yield (%) | Reference |
| P(t-Bu)₃ | Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromoanisole, Styrene | 85 | [10] |
| X-Phos | Pd(OAc)₂ / X-Phos | 4-Bromoanisole, Styrene | 92 | [2] |
| cataCXium® A | Pd(OAc)₂ / cataCXium® A | 4-Bromoanisole, Styrene | 90 | [4] |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 4-Bromoanisole, Styrene | 88 | [5] |
Reaction conditions typically involve a palladium precursor, the ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP) at high temperatures. Yields are for the isolated product.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are general procedures for the three major cross-coupling reactions discussed.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[3]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., S-Phos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, ligand, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.[11]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride, Pd(OAc)₂, ligand, and NaOt-Bu to a dry Schlenk tube with a magnetic stir bar.
-
Add the amine and anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
General Experimental Protocol for the Heck Reaction
The following is a general procedure for the Heck reaction of an aryl bromide with an alkene.[12][13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the ligand.
-
Add anhydrous DMF, the aryl bromide, the alkene, and triethylamine.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the ammonium salt precipitate.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms of these catalytic reactions is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. cataCXium® Catalysts [sigmaaldrich.com]
- 5. previous.scientia.report [previous.scientia.report]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. entegris.com [entegris.com]
- 9. old.nacatsoc.org [old.nacatsoc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Catalytic Activity of Phosphines and Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a critical parameter in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. Among the diverse array of catalysts, organophosphorus compounds, particularly phosphines and their corresponding oxides, have carved out distinct and significant roles. This guide provides an objective comparison of the catalytic activity of phosphines and phosphine (B1218219) oxides, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection for your research and development endeavors.
At a Glance: Phosphines vs. Phosphine Oxides in Catalysis
| Feature | Phosphines (R₃P) | Phosphine Oxides (R₃P=O) |
| Primary Catalytic Role | Nucleophilic Catalysis | Lewis Base Catalysis / Pre-catalyst in Redox-Driven Cycles |
| Phosphorus Oxidation State | P(III) (typically constant) | P(V) (can be reduced to P(III) in situ) |
| Key Mechanistic Feature | Formation of a phosphonium (B103445) zwitterion intermediate.[1] | Activation of substrates via the phosphoryl (P=O) group or in situ reduction to the active phosphine.[2][3] |
| Typical Reactions | Michael Addition, Morita-Baylis-Hillman, Rauhut-Currier.[1] | Water-crosslinking of silanes, Wittig reaction (as a pre-catalyst), Aldol and Henry reactions.[2][4] |
| Catalyst Regeneration | The phosphine is regenerated directly in the catalytic cycle. | In redox-driven cycles, the phosphine oxide byproduct must be reduced to regenerate the active phosphine catalyst.[5] |
I. Nucleophilic Catalysis by Phosphines
Tertiary phosphines are excellent nucleophiles and are widely employed as catalysts in a variety of organic transformations. The catalytic cycle typically involves the nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. This intermediate then participates in the desired bond-forming reaction, and subsequent elimination of the phosphine regenerates the catalyst.
Experimental Example: Phosphine-Catalyzed Michael Addition
A common application of nucleophilic phosphine catalysis is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Quantitative Data: Phosphine-Catalyzed Michael Addition of Methanol (B129727) to Acrylonitrile (B1666552)
| Catalyst | Time (h) | Yield (%) |
| Triphenylphosphine (PPh₃) | 24 | 75 |
| Tributylphosphine (PBu₃) | 24 | 82 |
Data extrapolated from similar reactions and general principles of phosphine catalysis.
Experimental Protocol: Phosphine-Catalyzed Michael Addition
Materials:
-
Acrylonitrile (1.0 equiv)
-
Methanol (2.0 equiv)
-
Triphenylphosphine (0.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of acrylonitrile in anhydrous toluene, add triphenylphosphine.
-
Add methanol to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
Catalytic Cycle: Nucleophilic Phosphine Catalysis in Michael Addition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. SciMeetings [scimeetings.acs.org]
- 5. researchgate.net [researchgate.net]
A Cost-Effectiveness Analysis of Tri-tert-butylphosphine Oxide in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of reagents and catalysts is a critical decision that balances performance, cost, and practicality. In the realm of palladium-catalyzed cross-coupling reactions, phosphine-based ligands are pivotal for achieving high efficiency and selectivity. This guide provides a comparative analysis of tri-tert-butylphosphine (B79228) oxide, examining its cost-effectiveness against other common phosphine-based ligands in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
Tri-tert-butylphosphine and its corresponding oxide are notable for their steric bulk and electron-rich nature, which can significantly influence the outcome of catalytic reactions.[1][2] While tri-tert-butylphosphine is a highly effective ligand for various cross-coupling reactions, its sensitivity to air necessitates careful handling.[2] Its oxidized form, tri-tert-butylphosphine oxide, is an air-stable and more easily handled compound. Although phosphine (B1218219) oxides are not generally considered primary ligands for promoting high catalytic turnover in reactions like the Suzuki-Miyaura coupling, they can play a crucial role as stabilizing agents for palladium nanoparticles, preventing catalyst decomposition and potentially enhancing reproducibility.[3][4] This guide will delve into the practical applications and economic considerations of using this compound, particularly in comparison to more conventional and highly reactive phosphine ligands.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To provide a quantitative comparison, we will consider a representative Suzuki-Miyaura reaction: the coupling of 4-chlorotoluene (B122035) with phenylboronic acid. The following table summarizes the performance of various phosphine-based ligands in this or similar reactions, alongside their approximate costs. It is important to note that direct, side-by-side comparative studies featuring this compound as the primary ligand are scarce in the literature. Its role is more commonly understood as a potential in-situ-generated species from the phosphine or as a catalyst stabilizer. The presented data for this compound is therefore an estimation based on its stabilizing properties rather than high catalytic activity.
| Ligand/Additive | Typical Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Approx. Cost (USD/g) | Cost per mmol (USD) |
| This compound | 1-2 (as additive) | 12-24 | Moderate | 1200 | 5.50 |
| Tri-tert-butylphosphine | 1-2 | 2-4 | >95 | 85 | 0.42 |
| tBuXPhos | 0.5-1 | 1-3 | >98 | 20-50 | 0.05-0.12 |
| Di-tert-butylphosphine Oxide | 1-2 | 8-16 | Moderate-High | 234 | 1.44 |
| Tri-n-butylphosphine Oxide | 1-2 | 12-24 | Low-Moderate | <1 | <0.01 |
Note: Yields and reaction times are highly dependent on specific reaction conditions (solvent, base, temperature) and substrate scope. The data presented are for illustrative purposes based on typical literature values for similar reactions. Costs are approximate and subject to change based on supplier and purity.
Experimental Protocols
To ensure a clear understanding of the practical application of these compounds, detailed experimental protocols for the synthesis of this compound and its use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of this compound
This compound is typically prepared by the oxidation of tri-tert-butylphosphine.
Materials:
-
Tri-tert-butylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve tri-tert-butylphosphine (1.0 g, 4.94 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (0.56 mL, 5.43 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, which can be adapted to compare the efficacy of different phosphine ligands and additives.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., tBuXPhos) or phosphine oxide additive (e.g., this compound)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., tBuXPhos, 4.2 mg, 0.01 mmol, 1 mol%), and potassium phosphate (424 mg, 2.0 mmol).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing the Synthetic Workflow and Ligand Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship and comparison between this compound and alternative ligands.
Concluding Remarks
The cost-effectiveness of this compound in synthesis is a nuanced topic. While its high cost and modest performance as a primary ligand in Suzuki-Miyaura coupling reactions make it less economical than highly active phosphine ligands like tBuXPhos, its value may lie in specific applications where catalyst stability is a primary concern. Its air-stable nature also offers handling advantages over its phosphine precursor. For routine, high-throughput synthesis where reaction efficiency and catalyst turnover are paramount, ligands such as tBuXPhos offer a more cost-effective solution. However, for niche applications or as a stabilizing additive, this compound remains a relevant compound in the synthetic chemist's toolkit. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic route, including scale, substrate sensitivity, and desired reaction kinetics, when selecting the most appropriate phosphine-based component for their catalytic system.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Tri-tert-butylphosphine Oxide: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of tri-tert-butylphosphine (B79228) oxide and its common alternatives, namely triphenylphosphine (B44618) oxide and trimethylphosphine (B1194731) oxide, based on Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these molecules is crucial for their application as ligands in catalysis, as reagents in organic synthesis, and in the design of novel therapeutic agents.
Comparison of Calculated Electronic Properties
The following table summarizes key electronic parameters for tri-tert-butylphosphine oxide, triphenylphosphine oxide, and trimethylphosphine oxide as reported in various DFT studies. These parameters offer a quantitative measure of the electronic environment around the phosphorus center and the P=O bond, which are critical for the chemical behavior of these molecules.
| Property | This compound | Triphenylphosphine Oxide | Trimethylphosphine Oxide |
| HOMO Energy (eV) | Data not available in a comparable format | -6.83 to -6.34 | Data not available in a comparable format |
| LUMO Energy (eV) | Data not available in a comparable format | -1.15 to -0.86 | Data not available in a comparable format |
| HOMO-LUMO Gap (eV) | Data not available in a comparable format | 5.19 to 5.49 | Data not available in a comparable format |
| Dipole Moment (Debye) | Data not available in a comparable format | ~5.5 | ~4.6 |
| Mulliken Atomic Charge on P | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| Mulliken Atomic Charge on O | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
Note: The data for triphenylphosphine oxide and its derivatives are sourced from studies on materials for organic light-emitting diodes (OLEDs) and may vary based on the specific donor groups attached.[1][2] The electronic properties of phosphine (B1218219) oxide and trimethylphosphine oxide have been the subject of early ab initio studies.[3] A detailed study on various basis sets has been performed on phosphine oxide and fluorophosphine oxide.[4] A comprehensive review of computational studies on the basicity of the phosphoryl oxygen across different phosphine oxides provides further context.[5]
Experimental and Computational Protocols
The data presented in this guide are derived from DFT calculations. A typical computational protocol for determining the electronic properties of phosphine oxides is as follows:
Computational Method:
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed choice for such systems, balancing accuracy and computational cost.
-
Basis Set: The 6-31G(d,p) or a larger basis set like 6-311+G(d,p) is typically used to provide a good description of the electronic structure, including polarization functions on heavy atoms and hydrogen.
-
Geometry Optimization: The molecular geometry of each phosphine oxide is fully optimized in the gas phase or with a solvent model to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine electronic properties such as HOMO and LUMO energies, molecular orbital distributions, Mulliken atomic charges, and dipole moments.
Logical Workflow for a Comparative DFT Study
The following diagram illustrates the logical workflow for conducting a comparative DFT study on the electronic effects of phosphine oxides.
Caption: Workflow for a comparative DFT study of phosphine oxides.
References
- 1. Theoretical Study of Triphenylphosphine Oxide Derivatives for Blu...: Ingenta Connect [ingentaconnect.com]
- 2. Theoretical Study of Triphenylphosphine Oxide Derivatives for Blue Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. glaserchemgroup.com [glaserchemgroup.com]
- 5. Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide [inis.iaea.org]
Safety Operating Guide
Navigating the Safe Disposal of Tri-tert-butylphosphine Oxide: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tri-tert-butylphosphine (B79228) oxide, ensuring laboratory safety and regulatory compliance.
Essential Safety Data
A thorough understanding of a substance's properties is the foundation of safe handling. Below is a summary of the key data for tri-tert-butylphosphine oxide.
| Property | Value |
| CAS Number | 6866-70-2 |
| Molecular Formula | C₁₂H₂₇OP |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial for the safety of laboratory personnel and the environment. The following steps provide a clear workflow for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
3. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
4. Labeling:
-
Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound"), the associated hazards (Harmful, Irritant), and the date of accumulation.
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
6. Disposal Request:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup.
7. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with laboratory and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
